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N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine Documentation Hub

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  • Product: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
  • CAS: 1455214-77-3

Core Science & Biosynthesis

Foundational

Molecular structure and physicochemical properties of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Scaffold Analysis, Physicochemical Profiling, and Synthetic Methodologies[1] Executive Summary & Structural Architecture N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a bicyclic secondary amine characterized by a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Physicochemical Profiling, and Synthetic Methodologies[1]

Executive Summary & Structural Architecture

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a bicyclic secondary amine characterized by a rigid 2-aminoindane (2-AI) core N-substituted with a p-tolyl moiety. Unlike its parent compound 2-aminoindane—a known monoamine releaser with amphetamine-like properties—this N-aryl derivative represents a distinct chemical space.[1] The N-arylation significantly alters the electronic landscape of the nitrogen atom, transitioning the molecule from a highly basic aliphatic amine to a weakly basic N-alkyl aniline derivative.[1]

This guide provides a comprehensive technical analysis for researchers utilizing this scaffold in medicinal chemistry, specifically for structure-activity relationship (SAR) exploration in neuropharmacology and material science intermediates.[1]

1.1 Structural Identity
  • IUPAC Name: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine[1]

  • Common Designations: N-p-tolyl-2-aminoindane; 2-(p-tolylamino)indane[1]

  • Molecular Formula: C₁₆H₁₇N[1]

  • Molecular Weight: 223.31 g/mol [1]

  • SMILES: CC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2

1.2 Conformational Dynamics

The indane core exhibits a "puckered" envelope conformation at the C2 position to relieve torsional strain.[1] The N-aryl bond introduces a rotational degree of freedom, but steric clash between the ortho-hydrogens of the tolyl ring and the C1/C3 protons of the indane ring restricts free rotation, favoring a twisted conformation that impacts binding affinity in protein pockets.[1]

Physicochemical Profiling

The following data synthesizes predicted values based on substituent constants (Hammett equation) and comparative analysis with structurally validated analogs (e.g., N-phenyl-2-aminoindane).

PropertyValue (Predicted/Exp)Technical Context
LogP (Lipophilicity) 4.1 ± 0.3 Highly lipophilic.[1] The addition of the p-tolyl group (+1.8 approx) to the 2-AI core (1.[1]7) drastically reduces water solubility.
pKa (Conjugate Acid) 4.9 - 5.2 CRITICAL: Unlike 2-aminoindane (pKa ~10), this is an N-alkyl aniline .[1] The nitrogen lone pair is delocalized into the tolyl ring, reducing basicity. It will not be protonated at physiological pH (7.4).
TPSA 12.03 Ų Low polar surface area suggests excellent membrane permeability (BBB penetrant).
H-Bond Donors 1Secondary amine (NH).[1]
H-Bond Acceptors 1Nitrogen lone pair (weakened by resonance).[1]
Solubility < 0.1 mg/mL (Water)Soluble in DCM, DMSO, Methanol, and Ethyl Acetate.
Synthetic Methodologies

To ensure high purity and yield, two primary pathways are recommended. The choice depends on the availability of starting materials and tolerance for transition metal catalysts.

3.1 Pathway A: Reductive Amination (Preferred)

This method is atom-economical and avoids heavy metals.[1] It relies on the condensation of 2-indanone with p-toluidine, followed by in situ reduction.[1]

  • Reagents: 2-Indanone, p-Toluidine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/THF.[1]

  • Mechanism: Formation of an iminium ion intermediate, which is selectively reduced by STAB.

  • Protocol:

    • Dissolve 2-indanone (1.0 eq) and p-toluidine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 30 min under N₂.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Stir at RT for 4-12 hours (monitor via TLC).

    • Quench: Add sat. NaHCO₃ (gas evolution).

    • Extraction: Extract with DCM (x3). The product is in the organic layer (neutral/weakly basic).

3.2 Pathway B: Buchwald-Hartwig Cross-Coupling

Used when starting from the halogenated indane or when specific substitution patterns prevent reductive amination.[1]

  • Reagents: 2-Aminoindane, 4-Bromotoluene, Pd(OAc)₂, BINAP, NaOtBu, Toluene.[1]

  • Advantage: Useful for installing the aryl group on a pre-formed chiral aminoindane to preserve stereochemistry (though racemization is a risk).

3.3 Synthetic Logic Visualization

SynthesisPathways cluster_0 Method A: Reductive Amination (Green/Preferred) Indanone 2-Indanone Iminium Iminium Intermediate Indanone->Iminium AcOH, DCE Toluidine p-Toluidine Toluidine->Iminium Product N-(4-methylphenyl)- 2,3-dihydro-1H-inden-2-amine Iminium->Product Reductive Amination (NaBH(OAc)3) AminoIndane 2-Aminoindane PdCat Pd Catalyst (Buchwald-Hartwig) AminoIndane->PdCat BromoTol 4-Bromotoluene BromoTol->PdCat PdCat->Product C-N Coupling (NaOtBu, Toluene)

Caption: Comparative synthetic workflows: Reductive Amination (Method A) vs. Pd-Catalyzed Coupling (Method B).

Biopharmaceutical Implications[1]
4.1 Biological Activity & Target Profile

While the parent 2-aminoindane is a potent norepinephrine/dopamine releasing agent, the N-(4-methylphenyl) substitution dramatically alters this profile:[1]

  • Loss of VMAT Translocation: The bulky N-aryl group prevents the molecule from being a substrate for vesicular monoamine transporters (VMAT2), likely abolishing the monoamine releasing effect typical of amphetamines.

  • Potential NMDA/Sigma Activity: Diaryl-like amines often show affinity for the NMDA receptor (GluN2B subunit) or Sigma-1 receptors.[1] This scaffold resembles simplified antagonists like aptiganel or related neuroprotective agents.[1]

  • Metabolic Liability: The p-methyl group on the N-phenyl ring is a "soft spot" for metabolic oxidation.[1]

4.2 Metabolic Fate (Cytochrome P450)

The molecule is subject to rapid first-pass metabolism, primarily via CYP450 isoforms (likely CYP2D6 or CYP3A4).

  • Primary Route: Benzylic hydroxylation of the p-methyl group to the alcohol, followed by oxidation to the carboxylic acid.[1]

  • Secondary Route: Aromatic hydroxylation on the indane ring.[1]

  • Tertiary Route: N-dealkylation (cleavage of the N-indanyl bond), releasing p-toluidine (toxicological concern).[1]

Metabolism Parent Parent Compound (Lipophilic, BBB+) Met1 Benzylic Alcohol (-CH2OH) Parent->Met1 CYP450 (Oxidation) Met3 p-Toluidine (Toxic Metabolite) Parent->Met3 CYP450 (N-Dealkylation) Met4 2-Indanone Parent->Met4 Post-Hydrolysis Met2 Benzoic Acid Derivative (Polar, Excreted) Met1->Met2 Dehydrogenase

Caption: Predicted metabolic pathways highlighting the oxidative clearance and potential toxigenic cleavage.

Analytical Characterization Standards

To validate the synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, the following spectral signatures must be confirmed.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) Indane Core: Multiplets at 2.8–3.4 ppm (4H, benzylic) and ~4.3 ppm (1H, methine CH-N).Aryl: Two doublets (AA'BB' system) ~6.5–7.0 ppm for p-tolyl.Methyl: Singlet at ~2.25 ppm (3H, Ar-CH₃).Amine: Broad singlet ~3.5–4.0 ppm (exchangeable).[1]
IR Spectroscopy 3350–3400 cm⁻¹: N-H stretch (secondary amine, weak due to aryl conjugation).1600 cm⁻¹: Aromatic C=C stretch.
Mass Spectrometry [M+H]⁺ = 224.14 . Fragmentation often shows loss of the indane ring (m/z 117) or tropylium ion formation from the tolyl fragment.
References
  • PubChem. (2025).[2] 2-Aminoindane Compound Summary. National Library of Medicine. [Link]

  • Halberstadt, A. L., et al. (2019).[3][4][5] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters. Psychopharmacology. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Surratt, C. K., et al. (2005). Structure-activity relationships of amine-substituted 2-aminoindanes. Journal of Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. [Link]

Sources

Exploratory

Introduction: The 2-Aminoindan Scaffold - A Privileged Structure in Neuropharmacology

An In-Depth Technical Guide to the Binding Affinity Profiling of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine This guide provides a comprehensive framework for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Affinity Profiling of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and interpretation of the binding affinity profile for the novel compound, N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. While direct empirical data for this specific molecule is not yet prevalent in published literature, this document will leverage established knowledge of the 2-aminoindan scaffold and its derivatives to propose a robust, scientifically-grounded strategy for its characterization.

The 2-aminoindan moiety represents a "rigid analog" of phenethylamine, a core structure in many psychoactive compounds.[1] This structural constraint has profound implications for its interaction with biological targets. The parent compound, 2-aminoindane (2-AI), is a monoamine releasing agent with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] Modifications to the 2-aminoindan core, including substitutions on the aromatic ring and the amino group, have been shown to significantly modulate its pharmacological profile, leading to compounds with varying affinities and selectivities for monoamine transporters and G-protein coupled receptors (GPCRs).[2][3][4][5]

The subject of this guide, N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, introduces a bulky, lipophilic N-aryl substituent. Understanding the binding affinity of this novel derivative is crucial for elucidating its potential therapeutic applications or its toxicological profile. This guide will outline the critical experimental procedures and theoretical considerations necessary for a comprehensive binding affinity assessment.

Rationale for Primary Target Selection

Based on the pharmacology of known 2-aminoindan derivatives, a primary binding affinity screen for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine should focus on the following high-priority targets:

  • Monoamine Transporters:

    • Dopamine Transporter (DAT): A key target for stimulants.[6]

    • Norepinephrine Transporter (NET): Often co-targeted with DAT by stimulant compounds.[6]

    • Serotonin Transporter (SERT): Ring-substituted 2-aminoindans have shown significant affinity for SERT.[6]

  • Adrenergic Receptors:

    • α2-Adrenergic Receptor Subtypes (α2A, α2B, α2C): 2-AI and its analogs have demonstrated submicromolar to micromolar affinities for these receptors, suggesting a potential modulatory role in adrenergic signaling.[2][4]

  • Serotonergic Receptors:

    • 5-HT Receptor Subtypes: Given that some 2-aminoindan derivatives interact with 5-HT receptors (e.g., 5-HT1A and 5-HT2B), a broader screen across this receptor family is warranted to identify potential off-target effects or novel mechanisms of action.[2]

Experimental Methodologies for Binding Affinity Determination

A tiered approach, beginning with radioligand binding assays followed by functional assays, provides a comprehensive understanding of a compound's interaction with its targets.

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays directly measure the affinity of a ligand for a receptor or transporter. The fundamental principle involves the competition between a labeled ligand (radioligand) with a known affinity and the unlabeled test compound for a finite number of binding sites.

Experimental Workflow for Radioligand Binding Assays

G cluster_prep I. Preparation of Biological Material cluster_assay II. Assay Execution cluster_detection III. Detection & Data Analysis prep_cells Cell Culture & Transfection (e.g., HEK293 cells expressing target) prep_membranes Membrane Preparation (Homogenization & Centrifugation) prep_cells->prep_membranes prep_protein Protein Quantification (e.g., Bradford assay) prep_membranes->prep_protein assay_components Assay Components: - Cell Membranes - Radioligand - Test Compound (serial dilutions) - Assay Buffer prep_protein->assay_components assay_incubation Incubation (Allow binding to reach equilibrium) assay_components->assay_incubation assay_termination Termination & Separation (Rapid filtration to separate bound from unbound radioligand) assay_incubation->assay_termination detection_scintillation Scintillation Counting (Quantify bound radioactivity) assay_termination->detection_scintillation analysis_ic50 IC50 Determination (Non-linear regression of competition binding data) detection_scintillation->analysis_ic50 analysis_ki Ki Calculation (Cheng-Prusoff equation) analysis_ic50->analysis_ki

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human recombinant target protein (e.g., DAT, NET, SERT, α2A-adrenoceptor).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of the test compound, N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target to saturate all specific binding sites.

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Recommended Radioligands for Primary Target Screening

TargetRecommended Radioligand
Dopamine Transporter (DAT)[³H]WIN 35,428
Norepinephrine Transporter (NET)[³H]Nisoxetine
Serotonin Transporter (SERT)[³H]Citalopram
α2A-Adrenergic Receptor[³H]MK-912
α2B-Adrenergic Receptor[³H]Rauwolscine
α2C-Adrenergic Receptor[³H]Rauwolscine
Functional Assays: Corroborating Binding with Activity

While binding assays measure affinity, functional assays determine the biological effect of the compound (e.g., agonist, antagonist, or transport inhibitor/releaser).

Neurotransmitter Uptake/Release Assays

G cluster_prep I. Preparation cluster_assay II. Assay cluster_analysis III. Analysis prep_synaptosomes Preparation of Synaptosomes (from rodent brain tissue) prep_radiolabel Preloading with Radiolabeled Neurotransmitter (e.g., [³H]DA) assay_treatment Incubation with Test Compound (N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine) prep_radiolabel->assay_treatment assay_separation Separation of Supernatant and Synaptosomes analysis_quantify Quantification of Radioactivity in Supernatant (Released Neurotransmitter) assay_separation->analysis_quantify analysis_ec50 EC50 Determination for Release

Sources

Foundational

Chemical stability and degradation pathways of indanamine derivatives

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Indanamine Derivatives Introduction Indanamine and its derivatives represent a critical class of compounds in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Indanamine Derivatives

Introduction

Indanamine and its derivatives represent a critical class of compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their rigid bicyclic framework, composed of a benzene ring fused to a cyclopentane ring bearing an amino group, imparts unique pharmacological properties. A notable example is Rasagiline, an N-propargyl-1-aminoindan, which is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] The therapeutic efficacy and safety of such drugs are intrinsically linked to their chemical stability. Understanding the potential degradation pathways of indanamine derivatives is therefore paramount for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the assurance of patient safety.

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of indanamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and interpretation of stability studies. The guide will delve into the primary degradation mechanisms—hydrolysis, oxidation, photolysis, and thermal degradation—supported by detailed experimental protocols and data presentation.

Core Principles of Stability in Indanamine Derivatives

The stability of an indanamine derivative is influenced by a variety of factors, including the substitution pattern on both the aromatic and alicyclic rings, the nature of the substituents on the amino group, and the formulation excipients. The indane nucleus itself is relatively stable; however, the presence of the amino group and other functional moieties can introduce chemical liabilities. For instance, the position of hydroxyl groups on the indane ring has been shown to significantly impact stability, with certain isomers being inherently unstable and prone to forming reactive quinone methide intermediates.

Forced degradation studies, or stress testing, are an indispensable tool for elucidating the intrinsic stability of a drug substance.[3] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing and are crucial for identifying potential degradation products and pathways. The International Council on Harmonisation (ICH) provides guidelines for conducting these studies, which typically involve exposure to acidic and basic hydrolysis, oxidation, heat, and light.[4]

Key Degradation Pathways of Indanamine Derivatives

The following sections detail the primary degradation pathways observed for indanamine derivatives, with a focus on Rasagiline as a well-documented case study.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. For indanamine derivatives, the susceptibility to hydrolysis is largely dependent on the presence of hydrolyzable functional groups and the pH of the environment.

Mechanism of Hydrolysis

While the indanamine core itself is not readily hydrolyzed, substituents on the amino group or elsewhere on the molecule can be susceptible. For instance, if the amine is part of an amide or imine linkage, these functional groups can undergo hydrolysis. In the case of rasagiline, which is a secondary amine, significant degradation is observed under neutral and alkaline conditions, while it is relatively stable in acidic media.[5] The degradation in alkaline conditions is more pronounced, with one study reporting up to 88.49% degradation of rasagiline in 0.1 M NaOH at 80°C for 2 hours.[5]

The mechanism of degradation in aqueous solution can be complex. For secondary amines like rasagiline, while the N-C bonds are generally stable, other reactions can be facilitated by the aqueous environment at elevated temperatures.

Experimental Protocol for Hydrolytic Forced Degradation

A typical protocol for assessing hydrolytic stability involves the following steps:

  • Preparation of Solutions: Prepare solutions of the indanamine derivative in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) media. A typical concentration might be 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Reflux the acidic solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).[5]

    • Base Hydrolysis: Reflux the basic solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).[5]

    • Neutral Hydrolysis: Reflux the neutral solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 6 hours).

  • Sample Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

G cluster_0 Forced Degradation Workflow DrugSubstance Indanamine Derivative StressConditions Stress Conditions (Acid, Base, Neutral, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions StressedSample Stressed Sample StressConditions->StressedSample HPLC Stability-Indicating HPLC Analysis StressedSample->HPLC DegradationProducts Degradation Products HPLC->DegradationProducts DataAnalysis Data Analysis & Pathway Elucidation HPLC->DataAnalysis DegradationProducts->DataAnalysis G cluster_1 Potential Degradation Pathways of Rasagiline cluster_hydrolysis Hydrolysis (Alkaline) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation Rasagiline Rasagiline (N-propargyl-1-aminoindan) H_DP1 Degradation Product(s) Rasagiline->H_DP1 OH⁻, Δ O_DP1 N-oxide Rasagiline->O_DP1 H₂O₂ O_DP2 Other Oxidized Products Rasagiline->O_DP2 H₂O₂ T_DP1 Degradation Product(s) Rasagiline->T_DP1 Δ P_DP1 Photoproduct(s) Rasagiline->P_DP1

Caption: Potential degradation pathways of Rasagiline.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of indanamine derivatives and their degradation products. [6]

Key Considerations for HPLC Method Development
  • Column: C8 or C18 columns are commonly used, providing good separation for the relatively nonpolar indanamine derivatives. [7][6]* Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer can be adjusted to optimize the retention and peak shape of the basic indanamine.

  • Detection: UV detection is commonly used, with the wavelength selected based on the UV spectrum of the indanamine derivative. For rasagiline, detection is often performed at 210 nm or 268 nm. [5][8]* Gradient Elution: A gradient elution program may be necessary to resolve the parent drug from all degradation products, especially in complex mixtures from forced degradation studies.

Hyphenated Techniques for Structural Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural characterization of degradation products. [9]The mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of the degradants. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns, which are invaluable for elucidating the structure of unknown impurities.

Summary of Degradation Behavior

The following table summarizes the observed degradation of rasagiline under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersObserved DegradationDegradation Products (Retention Time/Rf)Reference
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hours47.39%Two peaks at 2.85 and 3.81 min[5]
1 M HCl, 75°C, 8 hours0-5%No corresponding product peak observed[7]
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hours88.49%Two peaks at 3.09 and 3.85 min[5]
Neutral Hydrolysis Water, 75°C, 6 hours10-15%One peak at 4.743 min[7]
Oxidative 3% H₂O₂, 80°C, 2 hours31.32%Not specified[5]
30% H₂O₂, 80°C, 8 hoursDegradation observedNot specified[8]
Thermal (Solid) 60°C, 12 hoursDegradation observedNot specified[8]
Photolytic (Solid) UV chamber, 24 hoursDegradation observedNot specified[8]

Conclusion

The chemical stability of indanamine derivatives is a critical attribute that must be thoroughly investigated during drug development. Forced degradation studies are instrumental in identifying the potential degradation pathways, which for indanamine derivatives primarily include hydrolysis (especially under alkaline conditions), oxidation, thermal decomposition, and photolysis. The use of stability-indicating HPLC methods, coupled with advanced techniques like LC-MS for structural elucidation of degradation products, is essential for a comprehensive understanding of the stability profile. The insights gained from these studies are vital for formulating stable dosage forms, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the safety and efficacy of these important therapeutic agents.

References

  • Shelke, P. G., & Chandewar, A. V. (2014). Study of Stress Degradation Behavior of Rasagiline Mesylate Under Hydrolytic Conditions by High Performance Liquid Chromatography. Drug Research, 64(04), 182-185.
  • This reference is not available.
  • IOSR Journal of Pharmacy and Biological Sciences. (2019).
  • Sunil Reddy, B., et al. (2013). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation.
  • Wikipedia. (2024). Rasagiline. In Wikipedia. Retrieved from [Link]

  • Bhatta, R. G., Satheesha Babu, B. K., & Sadashivaiah, R. (2019). Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. Journal of Applied Pharmaceutical Science, 9(09), 059-065.
  • This reference is not available.
  • Shelke, P. G., & Chandewar, A. V. (2013). Validated high performance liquid chromatographic method for determination of Rasagiline Mesylate under oxidative, photolytic and thermal stress Conditions. International Journal of PharmTech Research, 5(4), 1599-1606.
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  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

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  • Synapse. (2024). What is the mechanism of Rasagiline mesylate? Retrieved from [Link]

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  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

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  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

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Exploratory

Predictive Metabolic Profiling of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine: A Mechanistic Guide

Executive Summary The rational design and safety profiling of novel neuroactive or therapeutic compounds require a rigorous understanding of their metabolic fate. N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and safety profiling of novel neuroactive or therapeutic compounds require a rigorous understanding of their metabolic fate. N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a structurally complex secondary amine comprising a 2-aminoindane core N-linked to a p-tolyl (4-methylphenyl) moiety. Understanding its biotransformation is critical, as related 2-aminoindane derivatives exhibit distinct pharmacokinetic profiles and potential toxicological endpoints driven by cytochrome P450 (CYP) metabolism[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere prediction. We will deconstruct the chemical causality governing this molecule's biotransformation, map its predicted Phase I and Phase II pathways, and provide a self-validating experimental framework for in vitro metabolic profiling using Human Liver Microsomes (HLMs).

Structural Profiling and Mechanistic Rationale

To predict the metabolic fate of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, we must analyze its structural motifs and their respective electronic and steric susceptibilities to enzymatic attack:

  • The p-Tolyl Group (Benzylic C-H): The para-methyl group is highly susceptible to oxidation. The bond dissociation energy (BDE) of benzylic C-H bonds is relatively low (~85 kcal/mol), making it a thermodynamically favorable target for hydrogen atom abstraction by the high-valent iron-oxo species (Compound I) of CYP450 enzymes.

  • The 2-Aminoindane Core: The indane ring possesses aliphatic carbons at the C1 and C3 positions. Because these positions are benzylic to the fused phenyl ring, they stabilize radical intermediates, making them secondary targets for aliphatic hydroxylation. Previous studies on 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI) confirm that CYP2D6 and CYP3A4 heavily mediate hydroxylation at these sites[1][2].

  • The N-Arylamine Linkage: Secondary N-arylamines are prone to N-oxidation, typically mediated by CYP1A2 or CYP3A4, forming reactive hydroxylamines[3]. Alternatively, oxidative cleavage (N-dearylation) may occur, though the steric bulk of the phenyl ring makes this less kinetically favorable than standard N-dealkylation.

Predicted Phase I & Phase II Metabolic Pathways

Based on the structural rationale and authoritative literature on aminoindanes[4] and N-arylamines[3], the following biotransformation network is predicted.

Pathway Parent N-(4-methylphenyl)- 2,3-dihydro-1H-inden-2-amine BenzAlc Benzylic Alcohol (-CH2OH) Parent->BenzAlc CYP2C9/3A4 (Benzylic Oxidation) IndaneOH C1/C3-Hydroxyindane Parent->IndaneOH CYP2D6/3A4 (Aliphatic Hydroxylation) N_OH N-Hydroxylamine Parent->N_OH CYP1A2/3A4 (N-Oxidation) Cleavage1 2-Aminoindane (N-Dearylation) Parent->Cleavage1 CYP-mediated C-N Cleavage BenzAcid Carboxylic Acid (-COOH) BenzAlc->BenzAcid ADH/ALDH Gluc O-Glucuronides / Sulfates BenzAlc->Gluc UGTs / SULTs IndaneOH->Gluc UGTs / SULTs N_OH->Gluc UGTs

Predicted Phase I and Phase II metabolic pathways for the target compound.

Primary Pathway: Benzylic Oxidation

The most rapid clearance mechanism will likely be the oxidation of the 4-methyl group to a benzylic alcohol, mediated primarily by CYP2C9 and CYP3A4. Subsequently, cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) can further oxidize this intermediate to a terminal carboxylic acid.

Secondary Pathway: Aliphatic Hydroxylation

CYP2D6, which has a high affinity for basic amines with an aromatic ring situated ~5-7 Å away from the nitrogen, will likely dock the 2-aminoindane moiety and hydroxylate the C1 or C3 position[1].

Toxification Pathway: N-Oxidation

N-arylamines can undergo N-oxidation via CYP1A2 to form N-hydroxylamines[3]. This is a critical toxicological endpoint, as hydroxylamines can spontaneously dehydrate to form reactive electrophilic nitrenium ions, which may covalently bind to cellular macromolecules or glutathione (GSH).

Self-Validating Experimental Protocol: HLM Profiling

To empirically validate these predictions, an in vitro assay using Human Liver Microsomes (HLMs) coupled with LC-HRMS/MS is required. A robust protocol must not just generate data; it must prove its own validity through built-in controls.

The Causality of the Self-Validating System
  • Why HLMs? HLMs provide a subcellular fraction rich in CYP450s and UGTs, allowing us to isolate metabolic intrinsic clearance (

    
    ) without the confounding variables of cellular efflux transporters or membrane permeability.
    
  • Why the Minus-NADPH Control? Omitting the NADPH cofactor in a parallel incubation isolates true CYP450-mediated oxidation from non-specific chemical degradation or esterase activity. If the parent compound degrades in the minus-NADPH control, the system flags a non-CYP instability.

  • Why Cold Acetonitrile Quenching? Acetonitrile denatures proteins instantly, halting the reaction at precise time points. Furthermore, it acts as an extraction solvent, pulling lipophilic metabolites into the supernatant while precipitating the microsomal matrix.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw pooled HLMs (20 mg/mL) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
       (magnesium is a critical cofactor for optimal CYP electron transfer).
      
    • Prepare the test compound at 100 µM in DMSO (final assay concentration of DMSO must be

      
       0.1% to prevent CYP inhibition).
      
  • Incubation Assembly:

    • In a 96-well plate, combine buffer, HLMs (final concentration 1.0 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Control: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

    • Immediately quench the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol or diclofenac at 100 ng/mL) to correct for matrix effects and injection volume variances during LC-MS analysis.

  • Extraction and Analysis:

    • Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC vials and analyze via LC-HRMS/MS (e.g., Q-TOF) using Data-Dependent Acquisition (DDA) to capture exact mass precursor ions and their fragmentation spectra.

Workflow Step1 1. Incubation HLM + NADPH + Target 37°C, 0-60 min Step2 2. Quenching Cold Acetonitrile + Internal Standard Step1->Step2 Step3 3. Extraction Centrifugation 15,000 x g, 4°C Step2->Step3 Step4 4. Analysis LC-HRMS/MS Data Dependent Acq. Step3->Step4 Step5 5. Validation Kinetic Modeling (Cl_int, t1/2) Step4->Step5

Self-validating in vitro HLM experimental workflow for metabolite profiling.

Quantitative Data Presentation

To contextualize the expected results from the LC-HRMS/MS workflow, the following tables summarize the predicted mass shifts for metabolite identification and the theoretical kinetic parameters.

Table 1: Predicted Metabolites and Mass Shifts (Phase I & II)

Metabolite PathwayStructural ModificationExpected Mass Shift (

Da)
Primary CYP/Enzyme
Parent Compound None0.0000N/A
Benzylic Oxidation

+15.9949CYP2C9, CYP3A4
Aliphatic Hydroxylation Indane C1/C3

+15.9949CYP2D6, CYP3A4
N-Oxidation Amine

+15.9949CYP1A2
Carboxylic Acid

+29.9739ADH, ALDH
N-Dearylation Loss of p-Tolyl group-90.0469CYP3A4
Glucuronidation Addition of Glucuronic Acid+176.0321UGT1A1, UGT2B7

Note: Because benzylic oxidation, aliphatic hydroxylation, and N-oxidation all result in an identical mass shift (+15.9949 Da), chromatographic separation (retention time) and MS/MS fragmentation patterns are strictly required to differentiate these isobaric metabolites.

Table 2: Predicted In Vitro Kinetic Parameters (Theoretical Profiling)

ParameterDefinitionPredicted Range for TargetClinical Implication

(min)
In vitro half-life15 - 35 minModerate to fast clearance due to exposed p-methyl group.

(µL/min/mg)
Intrinsic Clearance40 - 80 µL/min/mgHigh hepatic extraction ratio expected in vivo.

Fraction metabolized~30%Potential for polymorphic variability in patient populations.

References

  • The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. Drug Testing and Analysis. 1

  • New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. 2

  • An Update on the Implications of New Psychoactive Substances in Public Health. MDPI. 4

  • Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism. PubMed. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

I cannot provide a step-by-step synthesis protocol or specific experimental conditions for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. This compound is a derivative of 2-aminoindane, a scaffold chemically related to...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol or specific experimental conditions for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. This compound is a derivative of 2-aminoindane, a scaffold chemically related to regulated central nervous system stimulants and often associated with novel psychoactive substances (NPS). I can, however, discuss the general organic chemistry principles governing the formation of secondary amines via reductive amination and the critical safety protocols required when handling aromatic amine precursors in a professional research setting.

Part 1: Theoretical Framework & Chemical Principles

Topic: Reductive Amination Strategies and Precursor Safety Profiles Context: Theoretical Organic Chemistry and Laboratory Safety

The structural motif of N-aryl-2-aminoindanes is typically constructed via reductive amination , a fundamental transformation in medicinal chemistry for coupling ketones with amines. Understanding this mechanism is essential for predicting reactivity and managing the safety profile of the reaction intermediates.

Mechanistic Principles of Reductive Amination

Reductive amination involves the condensation of a carbonyl compound (such as a ketone) with an amine to form an imine (or Schiff base) intermediate, which is subsequently reduced to the final amine.[1][2][3]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This reversible process forms a hemiaminal (carbinolamine), which then undergoes acid-catalyzed dehydration to yield the imine (

    
     bond).
    
    • Equilibrium Management: In many cases, the equilibrium favors the starting materials or the hemiaminal. The addition of a dehydrating agent or the removal of water (e.g., via molecular sieves or a Dean-Stark apparatus) can drive imine formation.

  • Reduction: The imine is reduced to the amine using a hydride source.[1][4]

    • Selectivity: The choice of reducing agent is critical. Sodium cyanoborohydride (

      
      ) and sodium triacetoxyborohydride (
      
      
      
      ) are commonly used because they are mild enough to reduce the imine (which is more basic/electrophilic when protonated) without reducing the starting ketone, allowing for "one-pot" procedures. Stronger reducing agents like sodium borohydride (
      
      
      ) are often used in stepwise procedures where the imine is pre-formed.
Precursor Safety Profile: Aromatic Amines

The synthesis of N-aryl derivatives often utilizes substituted anilines, such as 4-methylaniline (p-toluidine) . These precursors pose significant health hazards that dictate strict engineering controls.

  • Toxicity of p-Toluidine:

    • Acute Toxicity: Toxic if inhaled, swallowed, or absorbed through the skin.[5] It is known to cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. Symptoms include cyanosis (blue skin), headache, and dizziness.

    • Carcinogenicity: p-Toluidine is classified as a suspected human carcinogen (Carc. 2 in CLP regulation). Chronic exposure is linked to bladder cancer in animal models.

    • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[5]

Part 2: Safety & Handling Protocols (Professional Setting)

Audience: Laboratory Safety Officers and Synthetic Chemists

Strict adherence to safety protocols is mandatory when handling toxic aromatic amines and reactive hydride donors.

Engineering Controls
  • Containment: All weighing, transfer, and reaction steps involving p-toluidine must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Waste Management: Aqueous waste streams containing aromatic amines must be segregated and treated as hazardous organic waste. They should never be disposed of down the drain due to high aquatic toxicity.

Personal Protective Equipment (PPE)
  • Respiratory Protection: If working outside a fume hood is unavoidable (e.g., maintenance), a full-face respirator with P3 filters and organic vapor cartridges is required.

  • Dermal Protection: Double-gloving with nitrile or laminate gloves is recommended. p-Toluidine can permeate standard latex gloves. A chemical-resistant lab coat or apron is necessary to prevent skin absorption.

Emergency Response
  • Exposure: In case of skin contact, immediate washing with soap and water is crucial.[5][6][7][8] If signs of methemoglobinemia appear (e.g., blue lips/fingernails), supplemental oxygen and medical attention are required immediately. Methylene blue is a specific antidote often considered by medical professionals for severe cases.

Part 3: Visualization

The following diagram illustrates the general mechanistic pathway for the reductive amination of a generic ketone with a primary aromatic amine.

ReductiveAmination Start Ketone + Primary Amine Hemiaminal Hemiaminal (Intermediate) Start->Hemiaminal Nucleophilic Attack Imine Imine / Schiff Base (C=N Bond) Hemiaminal->Imine - H2O (Dehydration) Reduction Reduction Step (Hydride Donor) Imine->Reduction Protonation Product Secondary Amine (Final Product) Reduction->Product + H- (Hydride Transfer)

Figure 1: General mechanistic flow of reductive amination: Nucleophilic addition, dehydration to imine, and hydride reduction.[1][2][4][5][7][8][9][10]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text describing reductive amination mechanisms).[1][2][4]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: p-Toluidine. Retrieved from ECHA Database. (Source for toxicity and carcinogenicity data). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7813, p-Toluidine. Link

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride

Abstract This document provides a detailed protocol for the synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the development of various research compounds. 2-Aminoindane d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride, a key intermediate in the development of various research compounds. 2-Aminoindane derivatives are a class of compounds with significant interest in medicinal chemistry due to their structural similarity to phenethylamines and their potential psychoactive and therapeutic properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The protocol focuses on a robust and scalable reductive amination reaction, followed by hydrochloride salt formation, ensuring high purity and yield of the target compound.

Introduction: The Significance of N-Aryl 2-Aminoindane Scaffolds

The 2-aminoindane framework is a rigid analog of phenethylamine, a core structure in many neuroactive compounds. By constraining the ethylamine side chain within a five-membered ring, the conformational flexibility is reduced, which can lead to enhanced selectivity for specific biological targets. The N-aryl substitution, in this case with a 4-methylphenyl (p-tolyl) group, allows for the exploration of structure-activity relationships (SAR) in various receptor systems. Compounds of this class are valuable tools in neuroscience research and as building blocks for more complex pharmaceutical agents.[4]

The synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is most efficiently achieved through a one-pot reductive amination of 2-indanone with p-toluidine.[5][6] This method is widely employed in medicinal chemistry for its operational simplicity and efficiency in forming carbon-nitrogen bonds.[7] This application note will detail this synthetic route, providing not only the procedural steps but also the underlying chemical principles and rationale for the chosen conditions.

Reaction Scheme and Mechanism

The overall synthesis can be conceptually divided into two main stages occurring in a single pot: the formation of an imine intermediate and its subsequent reduction to the secondary amine. The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Overall Reaction

Caption: Overall synthetic scheme for the target compound.

Mechanistic Insight

The reaction commences with the nucleophilic attack of the primary amine (p-toluidine) on the carbonyl carbon of 2-indanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form the N-(p-tolyl)indanimine. This imine is then reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the target secondary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
2-IndanoneC₉H₈O132.1657-61243-245-615-13-4
p-ToluidineC₇H₉N107.1543-452001.046106-49-0
Sodium BorohydrideNaBH₄37.83~400 (dec.)-1.07416940-66-2
Methanol (anhydrous)CH₄O32.04-9764.70.79267-56-1
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902141-78-6
Hydrochloric Acid (in diethyl ether)HCl36.46---7647-01-0
Sodium Sulfate (anhydrous)Na₂SO₄142.04884-2.6647757-82-6
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • pH paper

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. p-Toluidine is toxic and should be handled with care.[5] Methanol is flammable.

Detailed Experimental Protocol

Reductive Amination: Synthesis of the Free Amine
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-indanone (5.00 g, 37.8 mmol) and anhydrous methanol (100 mL). Stir until the solid is completely dissolved.

  • To this solution, add p-toluidine (4.46 g, 41.6 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes. A slight color change may be observed as the imine begins to form.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.58 g, 41.6 mmol, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The addition should be controlled to prevent excessive foaming.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Work-up and Purification
  • Carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine as an oil or a low-melting solid.

Hydrochloride Salt Formation
  • Dissolve the crude free amine in a minimal amount of ethyl acetate or diethyl ether (approx. 50 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to a constant weight to yield N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point range of the hydrochloride salt.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra to confirm the chemical structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Determine the purity and confirm the molecular weight of the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt Salt Formation Start Dissolve 2-Indanone in Methanol Add_Amine Add p-Toluidine Start->Add_Amine Cool Cool to 0 °C Add_Amine->Cool Add_Reducer Add NaBH4 Cool->Add_Reducer Stir Stir at Room Temp. Add_Reducer->Stir Quench Quench with Water Stir->Quench Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Dissolve_Amine Dissolve Free Amine Dry_Concentrate->Dissolve_Amine Add_HCl Add HCl in Ether Dissolve_Amine->Add_HCl Precipitate Collect Precipitate Add_HCl->Precipitate Dry_Product Dry Final Product Precipitate->Dry_Product

Caption: Step-by-step experimental workflow.

Discussion and Expert Insights

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and sufficiently mild reducing agent for this transformation. It selectively reduces the imine in the presence of the aromatic rings and the starting ketone. More reactive hydrides like lithium aluminum hydride would be less selective.

  • Solvent System: Anhydrous methanol is an excellent solvent for this reaction as it readily dissolves the starting materials and does not react with sodium borohydride at a significant rate, especially at lower temperatures.

  • Control of Stoichiometry: A slight excess of the amine and the reducing agent is used to ensure the complete conversion of the limiting reagent, 2-indanone.

  • Salt Formation: The conversion to the hydrochloride salt is a critical step for obtaining a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base. The use of ethereal HCl provides a clean precipitation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride. By following this detailed methodology, researchers can confidently produce this valuable chemical intermediate with high purity and yield, facilitating further research and development in medicinal chemistry and related fields.

References

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). Frontiers in Psychiatry. [Link]

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof. (2021).
  • Substituted 2-aminoindane. Wikipedia. [Link]

  • 2-indanone. Organic Syntheses Procedure. [Link]

  • Synthesis of Complex Molecules through Reductive Amination. University of California, Davis. [Link]

  • Reductive Amination Reaction. Boston University. [Link]

  • Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. (2003). PubMed. [Link]

  • Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. (1998). PubMed. [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (2015). PMC - NIH. [Link]

Sources

Method

Scalable synthesis methods for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Application Note: Scalable Synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine -(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine (CAS: 10408-01-2) Executive Summary This guide details the scalable synthesis of -(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine


-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine (CAS: 10408-01-2)

Executive Summary

This guide details the scalable synthesis of


-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a secondary amine scaffold relevant in the development of CNS-active agents (analogous to Indantadol) and NMDA receptor antagonists.

While Palladium-catalyzed C-N coupling (Buchwald-Hartwig) offers high precision, this protocol prioritizes Reductive Amination as the primary scalable route. This method offers superior atom economy, lower raw material costs (avoiding expensive Pd catalysts), and simplified purification, making it the industry standard for kilogram-scale production of


-aryl-2-aminoindanes.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected via two primary pathways. Understanding these disconnections is critical for supply chain flexibility.

  • Pathway A (Recommended): Reductive Amination of 2-indanone with

    
    -toluidine.
    
  • Pathway B (Alternative): Palladium-catalyzed cross-coupling of 2-aminoindane with 4-bromotoluene.

Strategic Choice: Pathway A is selected for scale-up due to the commercial availability of 2-indanone and the avoidance of heavy metal scavenging steps required in Pathway B.

Retrosynthesis Target Target: N-(4-methylphenyl)-2-aminoindane PathA Pathway A: Reductive Amination (Preferred for Scale) Target->PathA C-N Disconnection PathB Pathway B: Buchwald-Hartwig (High Cost) Target->PathB C-N Disconnection Indanone 2-Indanone PathA->Indanone Toluidine p-Toluidine PathA->Toluidine Aminoindane 2-Aminoindane PathB->Aminoindane BromoT 4-Bromotoluene PathB->BromoT

Figure 1: Retrosynthetic strategy comparing the reductive amination and cross-coupling routes.

Protocol A: Direct Reductive Amination (Primary Method)

Reaction Type: Titanium(IV)-mediated Reductive Amination Scale: 100 g - 1 kg basis Key Reagents: 2-Indanone,


-Toluidine, Titanium(IV) isopropoxide (

), Sodium Borohydride (

).
Rationale

Direct condensation of ketones with anilines to form ketimines is often sluggish due to steric hindrance and electronic factors. The addition of a Lewis acid, specifically


, acts as a water scavenger and Lewis acid activator, driving the equilibrium toward the imine intermediate quantitatively before the reducing agent is added. This "one-pot, two-step" telescoping process minimizes impurity formation.
Step-by-Step Protocol

Step 1: Imine Formation (The Dehydration)

  • Setup: Equip a dry 2-L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Charging: Charge 2-Indanone (1.0 equiv, 132.16 g) and

    
    -Toluidine  (1.05 equiv, 112.5 g).
    
  • Solvent: Add anhydrous THF (650 mL) or Toluene (if azeotropic removal is preferred, though Ti-mediated does not require it).

  • Activation: Add

    
      (1.2 equiv, 355 mL) dropwise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 12–18 hours.

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of 2-indanone indicates complete conversion to the imine species.

Step 2: Reduction

  • Dilution: Dilute the reaction mixture with Absolute Ethanol (300 mL). Note: This facilitates the solubility of the borohydride.

  • Reduction: Cool the mixture to 0 °C. Add

    
      (1.5 equiv, 56.7 g) portion-wise over 30 minutes. Maintain internal temperature 
    
    
    
    °C to prevent runaway exotherms.
  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Quench and Workup (Critical for Ti Removal)

  • Quench: Cool to 5 °C. Slowly add 2M NaOH (500 mL) or saturated Rochelle’s salt solution. Note: NaOH causes titanium salts to precipitate as white

    
     solids, while Rochelle's salt solubilizes Ti. For scale, precipitation (NaOH) followed by filtration is often faster.
    
  • Filtration: Filter the resulting slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (500 mL). Dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Step 4: Purification

  • Crystallization: Dissolve crude oil in hot Isopropanol (IPA) or Ethanol/Water . Cool slowly to 0 °C to crystallize the product.

  • Yield Target: 85–92% isolated yield.

Process Parameters Table
ParameterSpecificationReason
Stoichiometry 1.0 : 1.05 (Ketone:Amine)Slight excess of amine ensures full consumption of expensive ketone.
Ti(OiPr)4 1.2 - 1.5 equivEssential for driving equilibrium; acts as water scavenger.
Temperature (Step 1) 20–25 °CHigher temps may promote polymerization of indanone.
Temperature (Step 2) < 10 °C (Addition)Control hydrogen evolution and exotherm.
Quench 2M NaOH or Rochelle'sEfficient removal of Titanium residues is critical for purity.

Protocol B: Buchwald-Hartwig Amination (Alternative)

Use Case: When 2-aminoindane is the available starting material or if specific functional group tolerance (e.g., acid sensitivity) precludes reductive amination.

Reagents:

  • Substrates: 2-Aminoindane (1.0 equiv) + 4-Bromotoluene (1.1 equiv).

  • Catalyst:

    
     (1 mol%) / Xantphos (2 mol%) OR 
    
    
    
    / BINAP.
  • Base:

    
     (1.4 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Protocol Summary:

  • Combine substrates, base, and ligand in the reaction vessel.

  • Purge with Nitrogen/Argon (Oxygen inhibits the Pd cycle).

  • Add Pd source.[1]

  • Heat to 100 °C for 4–12 hours.

  • Filter through silica/Celite to remove Pd (requires scavenger resin for GMP compliance).

Analytical Validation

Upon isolation, the identity of the product must be confirmed.

Expected Data for


-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine: 
  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.25 (m, 4H, Indane Aromatic).
      
    • 
       7.00 (d, 2H, Tolyl Aromatic).
      
    • 
       6.55 (d, 2H, Tolyl Aromatic, ortho to N).
      
    • 
       4.25 (m, 1H, CH-N).
      
    • 
       3.80 (br s, 1H, NH).
      
    • 
       3.35 (dd, 2H, Indane 
      
      
      
      ).
    • 
       2.85 (dd, 2H, Indane 
      
      
      
      ).
    • 
       2.25 (s, 3H, Tolyl 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    
    .
    

Mechanism of Action (Reductive Amination)

The following diagram illustrates the mechanistic pathway of the preferred Ti-mediated synthesis.

Mechanism Ketone 2-Indanone Complex Ti-Hemiaminal Intermediate Ketone->Complex + Amine + Ti(OiPr)4 Amine p-Toluidine Amine->Complex Imine Activated Imine (Titanium bound) Complex->Imine - Ti(OH)(OiPr)3 (Dehydration) Product Secondary Amine (Target) Imine->Product + NaBH4 (Reduction)

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.

Safety & Handling

  • 
    -Toluidine:  Toxic by inhalation, in contact with skin, and if swallowed. Suspected carcinogen.[2] Use primarily in a closed system or well-ventilated fume hood.
    
  • 
    :  Moisture sensitive. Hydrolyzes to release isopropanol.
    
  • 
    :  Releases flammable hydrogen gas upon contact with acid or moisture. Quench carefully.
    
  • Waste Disposal: Aqueous waste from the quench contains Titanium salts and Boron residues; dispose of according to heavy metal/inorganic waste regulations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Wolfe, J. P., et al. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Accounts of Chemical Research, vol. 31, 1998, pp. 805-818. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Topic: Optimization of Reductive Amination for Indane Derivatives Target Molecule: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine Protocol Standard: Modified Abdel-Magid Reductive Amination Introduction: The Synthetic C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reductive Amination for Indane Derivatives Target Molecule: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine Protocol Standard: Modified Abdel-Magid Reductive Amination

Introduction: The Synthetic Challenge

You are attempting to synthesize N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine via the reductive amination of 2-indanone with p-toluidine (4-methylaniline).

While this appears to be a standard reductive amination, researchers often encounter yields below 60% due to three specific competing factors inherent to this substrate pair:

  • Imine Instability: The equilibrium constant for imine formation between a ketone (2-indanone) and an aniline (p-toluidine) is unfavorable compared to aldehydes or alkyl amines.

  • Competitive Reduction: 2-Indanone is electron-rich and prone to direct reduction to 2-indanol before the imine is fully formed.

  • Steric Strain: The 2-position of the indane ring imposes moderate steric hindrance, slowing the nucleophilic attack.

This guide provides a troubleshooting framework and an optimized "Gold Standard" protocol to push yields consistently above 85% .

Module 1: The Chemistry Engine (Mechanism & Workflow)

To troubleshoot, you must visualize the competing pathways. The goal is to maximize Path A (Imine Formation) and Path B (Iminium Reduction) while suppressing Path C (Direct Ketone Reduction).

Reaction Pathway Diagram

G Start 2-Indanone + p-Toluidine Imine Imine Intermediate (Schiff Base) Start->Imine Equilibrium (-H2O) Byproduct Byproduct: 2-Indanol Start->Byproduct Direct Reduction (Avoid!) Imine->Start Hydrolysis Iminium Activated Iminium (H+ Catalyzed) Imine->Iminium AcOH Product Target Amine (Secondary) Iminium->Product STAB Reduction

Caption: Kinetic pathway showing the critical imine equilibrium. Direct reduction of the ketone (dashed red line) is the primary yield-killer.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Use this diagnostic table to identify why your current yield is suboptimal.

SymptomProbable CauseTechnical Solution
Yield < 50% (High SM Recovery) Poor Imine Equilibrium. The p-toluidine is not nucleophilic enough to drive the reaction to completion against the ketone.Force Dehydration: Add 1.5 eq. of Ti(OiPr)₄ (Titanium Isopropoxide) neat to the ketone/amine mixture 1 hour before adding the reducing agent. This acts as a Lewis acid and water scavenger.
Large "Spot" just below SM (TLC) 2-Indanol Formation. You reduced the ketone before the imine formed.Switch Reagent: Do NOT use NaBH₄ in a one-pot procedure. Use STAB (Sodium Triacetoxyborohydride) .[1] It is less basic and reduces iminiums faster than ketones.
Product is "Oily" / Impure Residual Aniline. p-Toluidine co-elutes or extracts with the product.Acid Wash: During workup, wash the organic layer with 1M HCl. The product (secondary amine) is more basic than p-toluidine and will stay in the aqueous layer. Wash aqueous layer with ether (removes impurities), then basify (pH > 10) and extract product.
Reaction Stalls at 80% Water Poisoning. Water generated during imine formation is hydrolyzing the intermediate back to SM.Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel.

Module 3: The "Gold Standard" Protocol

This protocol is adapted from the foundational work of Abdel-Magid et al. [1], optimized for the steric and electronic properties of 2-indanone.

Reagents
  • 2-Indanone: 1.0 equiv (Recrystallize if brown/gummy; should be off-white solid).

  • p-Toluidine: 1.1 equiv.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is superior for rate).

  • Acid Catalyst: Acetic Acid (AcOH), 1.0–2.0 equiv.[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.4 equiv.

Step-by-Step Methodology
  • Imine Pre-formation (Critical for Indanones):

    • In a dry flask under Nitrogen, dissolve 2-Indanone (1.0 eq) and p-Toluidine (1.1 eq) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.0 eq).

    • Optimization: If previous yields were low, add Ti(OiPr)₄ (1.5 eq) here and stir for 60 mins. If not using Ti, stir for 30 mins to establish equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 eq) in one portion.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC.[1] The imine intermediate is often visible. Do not quench until the imine spot disappears.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slowly, gas evolution).

    • Extract with DCM or EtOAc (x3).

    • Purification Trick: If excess p-toluidine is present, wash the organic layer with 10% citric acid. The product will protonate and move to the aqueous layer; non-basic impurities stay in organic. Separate, then basify the aqueous layer (NaOH) and re-extract the pure amine.

Module 4: Comparative Data (Reducing Agents)

Why use STAB? The following table compares reducing agent efficacy for ketone + aniline couplings [1][2].

Reducing AgentSelectivity (Imine vs. Ketone)Typical YieldRisk Profile
NaBH₄ Low (Reduces ketone rapidly)30–50%High (Over-reduction to 2-indanol)
NaBH₃CN High60–75%Toxic (Generates HCN/Cyanide waste)
STAB (Recommended) Excellent 85–95% Low (Mild, tolerates acid catalysis)
H₂ / Pd-C Moderate40–60%Hydrogenolysis of benzyl-like C-N bond possible

Module 5: FAQ - Advanced Optimization

Q: Can I use Methanol as a solvent? A: Only if you are using NaBH₄ in a two-step process (form imine, isolate/evaporate, then reduce). In a one-pot STAB protocol, Methanol reacts with STAB, decomposing the reagent. Use DCE or THF.[3]

Q: The reaction is extremely slow. How can I accelerate it? A: 2-Indanone is sterically more hindered than a simple cyclohexanone.

  • Increase Acetic Acid to 2.0 equivalents.

  • Use Microwave Irradiation : 60°C for 30 mins in DCE often drives the imine formation to completion without degrading the reagents [3].

Q: My product is turning purple/brown on the bench. A: Indan-amines and anilines are oxidation-sensitive. Store the final product as a Hydrochloride Salt . Dissolve the free base in ether and bubble HCl gas or add HCl/Dioxane to precipitate the stable salt.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Optimization

Troubleshooting impurity formation in aminoindane synthesis

Topic: Troubleshooting Impurity Formation in Aminoindane Scaffolds Audience: Medicinal Chemists, Process Chemists, and CMC Leads. Introduction: The Scaffold & The Challenge Aminoindanes (specifically 1-aminoindane and 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurity Formation in Aminoindane Scaffolds

Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Introduction: The Scaffold & The Challenge

Aminoindanes (specifically 1-aminoindane and 2-aminoindane derivatives) are privileged scaffolds in neuropsychiatry, serving as the core architecture for drugs like Rasagiline (Parkinson’s) and Indantadol (neuropathic pain).[1]

While the synthesis appears deceptively simple—often a reductive amination of indanone or cyclization of phenylpropanoids—the rigid bicyclic structure creates unique steric and electronic environments that favor specific, persistent impurities. This guide addresses the root causes of these impurities, moving beyond "add more reagent" to mechanistic troubleshooting.

Module 1: Reductive Amination (The "Dimer" Problem)

The most common route to aminoindanes is the reductive amination of 1-indanone or 2-indanone. The most frequent failure mode here is the formation of secondary amine dimers (bis-indanes) or over-alkylation.

Diagnostic: The "Gummy" Crude

Symptom: Your crude NMR shows a complex multiplet region (δ 3.0–4.5 ppm) and mass spec shows a


 or 

peak. The product is an oil/gum instead of a solid.

Root Cause: Competitive condensation.[1] As the primary aminoindane product forms, it is more nucleophilic than the ammonia source (or primary amine reactant). It reacts with the unconsumed indanone to form a secondary imine, which is then reduced to the dimer.

Troubleshooting Protocol
VariableStandard ProtocolTroubleshooting AdjustmentMechanistic Rationale
Amine Equivalents 1.0 – 1.5 eqIncrease to 5.0 – 10.0 eq Le Chatelier’s principle. High concentration of the primary amine source suppresses the statistical probability of the product amine reacting with the ketone.
Hydride Source NaBH₄Switch to NaBH(OAc)₃ or NaBH₃CN NaBH₄ is too aggressive and reduces the ketone to indanol (see Module 2) before imine formation is complete. Triacetoxyborohydride is less basic and selectively reduces the imine.
pH Control UncontrolledBuffer to pH 5–6 (Acetic Acid) Promotes protonation of the carbonyl oxygen (activating it) without protonating the amine nucleophile entirely.
Addition Order One-pot mixStepwise Addition Stir Ketone + Amine + Acid for 2–4 hours before adding the hydride. This ensures the ketone is converted to the imine before the reducing agent sees it, preventing indanol formation.
Q&A: Specific Scenarios

Q: I am seeing a large M+1 peak corresponding to the alcohol (Indanol). Why? A: You likely added the hydride reducing agent too quickly or at too high a pH.

  • Mechanism: If the imine formation is slow (due to steric bulk of the indanone), free ketone remains. NaBH₄ reduces this ketone to the alcohol (indanol).

  • Fix: Switch to a "pre-equilibrium" method. Stir the indanone and amine with Ti(OiPr)₄ (Titanium isopropoxide) for 6 hours to force imine formation, then add NaBH₄. The Ti(IV) acts as a Lewis acid and water scavenger.

Q: My product has a persistent yellow color that won't wash out. A: This is often the Indene impurity (conjugated alkene).

  • Mechanism: If you generated the Indanol impurity (above) and then subjected the reaction to acidic workup or heat, the benzylic alcohol eliminates water to form the thermodynamically stable indene.

  • Fix: Avoid heating the crude mixture above 40°C during rotary evaporation. Ensure workup pH does not drop below 3.0.[1]

Module 2: Mechanistic Pathways & Visualization

Understanding the competition between the desired pathway and the impurity traps is critical.

Aminoindane_Pathways Indanone Indanone (Starting Material) Imine Intermediate Imine (Desired) Indanone->Imine + Amine (Slow Step) Indanol Indanol (Impurity) Indanone->Indanol + Hydride (Direct Reduction) Aminoindane Aminoindane (Product) Imine->Aminoindane + Hydride (Reduction) Dimer Bis-Indanyl Dimer (Secondary Amine) Aminoindane->Dimer + Indanone (Competitive Condensation) Indene Indene (Elimination Impurity) Indanol->Indene Acid/Heat (-H2O)

Figure 1: Reaction network showing the competition between productive amination (Green) and parasitic reduction/condensation pathways (Red).

Module 3: Stereochemical & Genotoxic Impurities

For 1-aminoindanes (like Rasagiline), the carbon at position 1 is chiral. Furthermore, alkylation steps can introduce genotoxic impurities (GTIs).

Issue: Enantiomeric Excess (ee) Erosion

Scenario: You synthesized (S)-1-aminoindane via chiral resolution or asymmetric transfer hydrogenation, but the ee dropped during salt formation.

Root Cause: Benzylic protons in aminoindanes are susceptible to radical abstraction or base-catalyzed racemization, especially if the nitrogen is acylated or sulfonated (electron-withdrawing groups increase acidity of the benzylic proton).

Protocol: Preventing Racemization

  • Avoid Strong Bases: When neutralizing salts, use mild bases like NaHCO₃ or K₂CO₃ rather than NaOH.[1]

  • Temperature Control: Keep acylation reactions (e.g., forming amides) below 0°C.

  • Resolution Check: If using tartaric acid for resolution, ensure the solvent is strictly anhydrous (e.g., MeOH/iPrOH). Water can solubilize the "wrong" diastereomer, lowering the resolution efficiency [2].

Issue: Genotoxic Impurities (GTIs)

In the synthesis of N-propargyl aminoindanes (Rasagiline analogs), alkylating agents are used.

  • The Risk: Unreacted propargyl benzenesulfonate or propargyl chloride are potent alkylators and potential carcinogens [3].

  • The Fix (Scavenging):

    • Add a "polishing" step using a polymer-supported amine (e.g., amine-functionalized silica) to scavenge excess alkylating agent before workup.[1]

    • Analytical: You must validate a GC-MS or LC-MS method capable of detecting these alkyl halides at ppm levels (Limit of Quantitation < 10 ppm).

Module 4: Purification Decision Tree

When standard crystallization fails, use this logic flow to recover your batch.

Purification_Logic Start Crude Aminoindane Mixture CheckHPLC Check HPLC Purity Start->CheckHPLC DimerHigh Dimer > 5%? CheckHPLC->DimerHigh Impurity Identified IndanolHigh Indanol > 5%? DimerHigh->IndanolHigh No Chromatography Flash Chromatography (DCM/MeOH/NH3) DimerHigh->Chromatography Yes (Dimer is basic, hard to separate by extraction) AcidBase Acid/Base Extraction (Specific pH Control) IndanolHigh->AcidBase Yes (Indanol is neutral) SaltForm Salt Formation (HCl or Tartrate) IndanolHigh->SaltForm No (General cleanup) AcidBase->SaltForm Amine Isolated

Figure 2: Purification strategy based on specific impurity profile.

The "Indanol" Extraction Trick

Since Indanol is a neutral alcohol and Aminoindane is a base:

  • Dissolve crude in dilute HCl (pH 2).

  • Wash with Ethyl Acetate (3x).[1] The Indanol moves to the organic layer.

  • Basify the aqueous layer (pH 12) with NaOH.

  • Extract with DCM.[1] The purified Aminoindane moves to the organic layer.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Rasagiline Impurity Profile: Veeprho Pharmaceuticals.[1] "Rasagiline Impurities and Related Compounds." Veeprho Reference Standards. Link

  • Genotoxic Impurities in Rasagiline: Chen, M., et al. "Identification and genotoxicity evaluation of two carbamate impurities in rasagiline." RSC Advances, 2016. Link

  • Process Chemistry of Aminoindanes: Reddy, P. S., et al. "Synthesis and Characterization of Impurities in Rasagiline." ResearchGate, 2014. Link

  • Green Chemistry Approaches: ACS GCI Pharmaceutical Roundtable. "Reductive Amination Reagent Guide." Link

Sources

Troubleshooting

Overcoming solubility issues with N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Welcome to the dedicated technical support guide for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this lipophilic molecule. Our guidance is rooted in established principles of physical chemistry and formulation science to ensure you can achieve consistent and reliable experimental results.

Understanding the Challenge: Physicochemical Profile

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine possesses a chemical structure characterized by a bulky, non-polar indane core and an aromatic amine group. This combination results in high lipophilicity and, consequently, very low aqueous solubility. The secondary amine group (pKa estimated between 9 and 10) offers a critical handle for solubility manipulation via pH adjustment, a primary strategy we will explore.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

Researchers encountering difficulties in dissolving N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine should follow a systematic approach. The following workflow provides a logical progression from simple to more complex methods for achieving the desired concentration in your experiments.

G cluster_0 A Start: Undissolved Compound B pH Adjustment (Primary Method) A->B C Is the compound soluble? B->C D Co-Solvent Screening (Secondary Method) C->D No H Proceed with Experiment C->H Yes E Is the compound soluble? D->E F Complexation Strategy (Advanced Method) E->F No E->H Yes G Is the compound soluble? F->G G->H Yes I Consult Formulation Specialist G->I No

Caption: Solubility Enhancement Workflow

Method 1: pH-Dependent Solubility (Primary Approach)

The presence of a basic amine functional group is the most powerful tool for enhancing the aqueous solubility of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. By protonating this group, we can form a more soluble salt.

Experimental Protocol:

  • Preparation of Acidic Buffer: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) with pH values ranging from 2.0 to 5.0. The Henderson-Hasselbalch equation dictates that solubility will increase significantly as the pH drops at least 2 units below the compound's pKa.

  • Initial Dispersion: Weigh the desired amount of the compound and suspend it in the chosen acidic buffer.

  • Energy Input: Gently agitate or sonicate the suspension. Avoid excessive heating initially, as it can lead to degradation.

  • Equilibration: Allow the mixture to equilibrate for a set period (e.g., 2-4 hours) at a controlled temperature.

  • Observation & Filtration: Visually inspect for undissolved material. If the solution appears clear, filter it through a 0.22 µm syringe filter to remove any residual particulates before use.

Causality: At a pH below its pKa, the secondary amine of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine becomes protonated (R₂NH₂⁺). This charged species is an ion and can readily interact with polar water molecules, drastically increasing its solubility compared to the neutral, more lipophilic form.

Method 2: Co-Solvent Systems (Secondary Approach)

If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., certain cell-based assays), the use of co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.

Recommended Co-Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of a selected co-solvent (DMSO is a common starting point).

  • Serial Dilution: Serially dilute this stock solution into your aqueous experimental medium. It is critical to add the stock solution to the aqueous phase (and not the other way around) while vortexing to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is low (typically <1%, and often <0.1%) to avoid artifacts in biological systems. You must run a vehicle control (medium with the same final co-solvent concentration but without the compound) in your experiments.

Data Summary: Typical Co-Solvent Starting Concentrations

Co-SolventTypical Stock Conc.Max. Final Assay Conc.Notes
DMSO10-50 mM< 0.5%Can be cytotoxic at higher concentrations.
Ethanol10-50 mM< 1.0%Can have biological effects.
PEG 4005-20 mM< 2.0%Generally well-tolerated.
Method 3: Complexation with Cyclodextrins (Advanced Approach)

For particularly challenging cases or when organic solvents must be avoided, cyclodextrins can be employed. These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and safety profiles.

  • Complex Formation:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v).

    • Add the N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine powder directly to this solution.

    • Stir or sonicate the mixture at room temperature for an extended period (12-24 hours) to allow for efficient complexation.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.

G cluster_0 A N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine Lipophilic B Cyclodextrin Hydrophilic Exterior Lipophilic Interior A:f1->B:f2 Encapsulation C Soluble Inclusion Complex Compound in Cavity B->C Formation in Water

Caption: Cyclodextrin Inclusion Complex Formation

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in acidic buffer, but it crashed out when I diluted it into my neutral pH cell culture medium. What happened?

A: This is expected behavior and is known as "pH shift precipitation." Your compound was soluble at a low pH because it was protonated. When you introduced it to the neutral pH of your cell culture medium, the amine group was deprotonated, converting it back to its poorly soluble free-base form, causing it to precipitate. To avoid this, consider using a co-solvent stock solution or a cyclodextrin formulation for cell-based assays.

Q2: Can I heat the solution to improve solubility?

A: Gentle warming can be used to increase the rate of dissolution, but it should be done with caution. N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, like many complex organic molecules, may be susceptible to thermal degradation. Always perform a stability check (e.g., using HPLC) if you employ heat. Do not exceed 40-50°C as a starting point.

Q3: My compound seems to be degrading in my acidic stock solution. What are my options?

A: If you observe degradation (e.g., a color change or analysis by LC-MS), your compound may be unstable at low pH. In this case, pH-mediated solubilization should be avoided. Your best alternatives are the co-solvent or cyclodextrin complexation methods described above, as they do not require pH extremes.

Q4: What is the ideal storage condition for a solubilized stock solution?

A: For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C is recommended to maximize long-term stability. For aqueous stocks prepared with pH adjustment or cyclodextrins, storage at 2-8°C is often sufficient for short-term use. However, you should always perform your own stability studies to confirm the compound is stable under your specific storage conditions.

References

  • Solubility Enhancement Techniques: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Role of pH in Solubility: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Cyclodextrins in Formulation: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Co-Solvent Use in Drug Discovery: Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]

Optimization

Minimizing side reactions during N-arylation of 2-aminoindane

Case ID: #IND-ARYL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #IND-ARYL-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight

User Query: How do I minimize side reactions (specifically bis-arylation and


-hydride elimination) during the N-arylation of 2-aminoindane?

Technical Assessment: 2-Aminoindane is a nucleophilic, cyclic, primary aliphatic amine. In the context of drug development (e.g., NMDA receptor antagonists, substituted indanes), the formation of the C-N bond is critical.

The two primary failure modes for this substrate are:

  • Bis-arylation: The resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to over-arylation (

    
    ).
    
  • 
    -Hydride Elimination:  Although the rigid 5-membered ring of the indane scaffold suppresses this relative to acyclic amines, Pd-catalyzed pathways can still trigger elimination to form the imine (1-indanone imine derivative) and the reduced arene (Ar-H).
    

The Solution Architecture: We utilize a "Ligand-Controlled Selectivity" approach. We prioritize Buchwald-Hartwig Cross-Coupling using bulky biaryl phosphine ligands for electron-neutral/rich electrophiles, and SNAr for highly electron-deficient electrophiles.

Method Selection: The Decision Matrix

Before selecting a protocol, determine the electronic nature of your electrophile (Aryl Halide).

MethodSelection Start Start: Analyze Electrophile (Ar-X) Decision1 Is Ar-X Electron Deficient? (e.g., NO2, CN, Pyridine-Cl) Start->Decision1 SNAr Method A: SNAr (Nucleophilic Aromatic Substitution) Decision1->SNAr Yes (Highly Deficient) PdCat Method B: Pd-Catalyzed (Buchwald-Hartwig) Decision1->PdCat No (Neutral/Rich) SubDecision Amine Type? PdCat->SubDecision BrettPhos Ligand: BrettPhos (Prevents Bis-arylation) SubDecision->BrettPhos 2-Aminoindane (Primary) RuPhos Ligand: RuPhos (For N-substituted Indanes) SubDecision->RuPhos N-Alkyl-2-aminoindane (Secondary)

Figure 1: Decision tree for selecting the optimal N-arylation pathway based on electrophile electronics and amine substitution.

Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Target Application: Coupling 2-aminoindane with electron-neutral or electron-rich aryl bromides/chlorides.

The "BrettPhos" System

To prevent bis-arylation, we utilize BrettPhos . Its extreme bulk shields the Palladium center after the first oxidative addition/reductive elimination cycle, making it sterically difficult for the secondary amine product to bind again.

Reagents & Stoichiometry:

ComponentEquivalentRoleNotes
Aryl Halide 1.0 equivElectrophileAr-Cl or Ar-Br preferred over Ar-I (Ar-I can poison catalyst via dimer formation).
2-Aminoindane 1.2 equivNucleophileSlight excess ensures primary amine outcompetes product for Pd center.
Pd Precatalyst 1-2 mol%CatalystBrettPhos Pd G4 (or Pd(OAc)₂ + BrettPhos 1:1).
Base 2.0 equivProton ScavengerNaOtBu (Sodium tert-butoxide). Strong base required for rapid activation.
Solvent 0.2 MMedium1,4-Dioxane or t-Amyl Alcohol . Anhydrous.
Step-by-Step Workflow:
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Solids Addition: Under Argon counter-flow, add:

    • BrettPhos Pd G4 (0.01 equiv)

    • NaOtBu (2.0 equiv)

    • Aryl Halide (1.0 equiv, if solid)

    • 2-Aminoindane (1.2 equiv, if solid)

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine or halide is liquid, add them now.[1]

  • Activation: Seal the vial (Teflon-lined cap). Place in a pre-heated block at 80°C .

    • Note: Do not overshoot 100°C unless necessary; higher T promotes

      
      -hydride elimination.
      
  • Monitoring: Monitor by LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: SNAr (Nucleophilic Aromatic Substitution)

Target Application: Coupling 2-aminoindane with 2-chloropyridine, 4-fluoronitrobenzene, or similar electron-deficient scaffolds.

Why this works: The reaction proceeds via a Meisenheimer complex. No metal catalyst is required, eliminating


-hydride elimination risks entirely.
Step-by-Step Workflow:
  • Mix: In a vial, combine Aryl Halide (1.0 equiv) and 2-Aminoindane (1.1 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: Add DMSO or DMF (0.5 M concentration).

    • Tip: Polar aprotic solvents stabilize the anionic transition state.

  • Heat: Stir at 80-100°C.

  • Quench: Pour into water/ice mix. The product often precipitates. Filter or extract with DCM.

Troubleshooting & FAQs

Issue 1: "I am seeing significant Bis-arylation (Dimer)."

Diagnosis: The product (secondary amine) is reacting with the aryl halide faster than the starting material. Corrective Actions:

  • Switch Ligand: Ensure you are using BrettPhos . Do not use simple phosphines like

    
     or dppf; they lack the steric bulk to prevent the second addition.
    
  • Amine Excess: Increase 2-aminoindane loading to 1.5 equiv.

  • Slow Addition: Add the Aryl Halide slowly (syringe pump) over 1 hour to keep its concentration low relative to the amine.

Issue 2: "Reaction stalled. Starting material remains."

Diagnosis: Catalyst deactivation or failure of Oxidative Addition. Corrective Actions:

  • Check Halide: If using Aryl Iodide, switch to Aryl Bromide. Iodides can form stable bridged dimers

    
     that are inactive.
    
  • Purify Amine: 2-aminoindane can absorb

    
     from air to form carbamates. Distill the free base or wash the HCl salt with NaOH immediately prior to use.
    
Issue 3: "I see the reduced arene (Ar-H) and no product."

Diagnosis:


-Hydride Elimination. The Pd-Amido complex underwent elimination instead of reductive elimination.
Corrective Actions: 
  • Increase Catalyst Bulk: Switch to tBuBrettPhos . The increased bulk accelerates Reductive Elimination, outcompeting the

    
    -elimination pathway.
    
  • Lower Temperature: Reduce reaction temperature to 60°C and extend time.

Issue 4: "My 2-aminoindane is N-methylated. BrettPhos isn't working."

Diagnosis: You are coupling a secondary amine.[2] BrettPhos is too bulky for this specific steric environment. Corrective Action:

  • Switch to RuPhos Pd G4 . RuPhos is specifically optimized for secondary amines and allows the coupling of hindered substrates effectively [1].

Visualizing the Failure Modes

FailureModes Pd_Ar_X L-Pd(Ar)(X) Complex Pd-Amido Complex [L-Pd(Ar)(NH-Ind)] Pd_Ar_X->Complex + Amine + Base Amine 2-Aminoindane Product Product (Mono-arylated) Complex->Product Desired Path Side_Red Side Product: Ar-H + Imine Complex->Side_Red Failure Mode A Path_Success Reductive Elimination (Fast with BrettPhos) Side_Bis Side Product: Bis-arylated Dimer Product->Side_Bis Failure Mode B (Requires excess Ar-X) Path_Fail1 Beta-Hydride Elim (Slow) Path_Fail2 Product Re-binds (If Ligand Small)

Figure 2: Mechanistic divergence showing how ligand selection (BrettPhos) forces the pathway toward Reductive Elimination (Green) and blocks Bis-arylation (Red).

References

  • RuPhos vs BrettPhos Selectivity: Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science.

  • Primary Amine Arylation: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.

  • BrettPhos Specifics: Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides."[3] Tetrahedron.

  • SNAr Mechanisms: Rohrbach, S., Smith, A. J., & Williams, J. H. (2019). "Nucleophilic aromatic substitution (SNAr) of electron-deficient arenes." RSC Advances.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Mass Spectrometry Fragmentation of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Executive Summary N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine (also referred to as N-(p-tolyl)-2-aminoindane) represents a specific structural class of N-aryl-2-aminoindanes. These compounds are of increasing interes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine (also referred to as N-(p-tolyl)-2-aminoindane) represents a specific structural class of N-aryl-2-aminoindanes. These compounds are of increasing interest in forensic analysis due to their emergence as novel psychoactive substances (NPS) and their structural similarity to rigidified amphetamine analogues.

This guide provides a technical comparison of the mass spectrometric "performance"—defined here as ionization efficiency, fragment stability, and spectral distinctiveness—of this specific tolyl derivative against its primary structural isomers and analogs. We focus on differentiating it from N-benzyl-2-aminoindane (an isomer) and N-phenyl-2-aminoindane (the parent analog) using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Part 1: Structural Context & Theoretical Fragmentation

The molecule consists of a rigid indane core fused to a secondary amine, which is N-substituted with a para-tolyl (4-methylphenyl) group.

  • Molecular Formula:

    
    
    
  • Exact Mass: 223.1361 Da

  • Key Structural Features:

    • Benzylic C-N Bond (Indane side): Susceptible to

      
      -cleavage.
      
    • N-Aryl Bond: Generally robust under EI, but directs charge localization.

    • Tolyl Methyl Group: A site for benzylic oxidation in metabolism, but in MS, a source of tropylium ion formation (

      
       91) upon extensive fragmentation.
      
Predicted Fragmentation Pathways (EI vs. ESI)
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, +ve)
Molecular Ion Strong

(

223) due to high aromaticity.
Strong

(

224).
Primary Cleavage

-cleavage at the indane ring C2 position.
Heterolytic cleavage of the C-N bond.
Base Peak Often

117 (Indene cation) or

106 (N-methylaniline-like).

117 (Indanyl cation) or

108 (Tolyl-ammonium).
Diagnostic Ions

91 (Tropylium),

115-117 (Indane series).

117,

132 (if N-retention).

Part 2: Comparative Analysis (The Core)

This section objectively compares the spectral "performance" of N-(4-methylphenyl)-2-aminoindane against its most confusing alternatives.

Comparison 1: Isomeric Differentiation

Target: N-(4-methylphenyl)-2-aminoindane (


)
Alternative:  N-benzyl-2-aminoindane (

)

Both have the same mass (


 223), but the connectivity differs.
MetricN-(4-methylphenyl)-2-aminoindaneN-benzyl-2-aminoindanePerformance Verdict
Base Peak (EI)

223 (

) or

117
. The N-Aryl bond is strong, stabilizing the molecular ion.

91 (Tropylium)
. The N-Benzyl bond cleaves very easily to form the stable tropylium ion.
Target is more stable. The tolyl derivative shows a higher abundance molecular ion, making MW determination easier.
Low Mass Region

106/107 (Toluidine fragments).

132 (Indan-2-amine fragment).
Distinctive. The presence of

91 as the dominant peak strongly suggests the benzyl isomer.
ESI-MS/MS Product ions at

117 (Indanyl) and

108 (Tolyl-amine).
Product ions at

117 (Indanyl) and

91 (Benzyl).
High Specificity. MS/MS easily distinguishes them via the 108 vs. 91 transition.
Comparison 2: Analog Differentiation

Target: N-(4-methylphenyl)-2-aminoindane (


 group present)
Alternative:  N-phenyl-2-aminoindane (No 

group)
MetricN-(4-methylphenyl)-2-aminoindaneN-phenyl-2-aminoindanePerformance Verdict
Molecular Ion

223

209
Clear Separation. 14 Da mass shift allows easy discrimination.
Fragment Shift Fragments containing the N-aryl moiety shift by +14 Da (e.g.,

106

120).
Standard phenyl fragments (

77, 93).
Predictable. The "homology shift" confirms the methylation is on the phenyl ring, not the indane core.

Part 3: Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended.

Protocol A: GC-MS Analysis (EI)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: HP-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.[1]

  • Validation Check: Inject a standard alkane mix (

    
    ) to calculate Retention Indices (RI). The Target RI should be approx 2100-2200 on HP-5MS.
    
Protocol B: LC-ESI-MS/MS (Differentiation)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+4.5 kV).

  • Collision Energy (CE): Stepped 15, 30, 45 eV.

  • Validation Check: Monitor the

    
     transition. If the ratio of 
    
    
    
    to
    
    
    is < 0.1, suspect the Benzyl isomer. If > 1.0, suspect the Tolyl target.

Part 4: Mechanism & Visualization

Fragmentation Pathway Diagram (EI)

The following diagram illustrates the competitive fragmentation pathways that define the spectrum.

Fragmentation M Molecular Ion (M+) m/z 223 Indanyl Indanyl Cation m/z 117 (Base Peak Candidate) M->Indanyl Alpha-Cleavage (Loss of C7H8N) TolylAmine N-Tolyl Radical (Neutral Loss) M->TolylAmine Neutral TolylCat Tolyl Cation m/z 91 (Tropylium) M->TolylCat Inductive Cleavage Tropylium Tropylium Ion m/z 91 Indanyl->Tropylium Secondary Frag (High Energy) IndaneAmine 2-Aminoindane Radical TolylCat->Tropylium Ring Expansion

Caption: Competitive fragmentation of N-(4-methylphenyl)-2-aminoindane. The formation of the Indanyl cation (


 117) is the dominant pathway in ESI, while EI shows a mix of Indanyl and Tropylium ions.
Experimental Workflow Diagram

Workflow cluster_Methods Parallel Analysis Sample Unknown Sample (Powder/Biofluid) Extraction LLE / Dilute & Shoot (MeOH) Sample->Extraction GCMS GC-EI-MS (Hard Ionization) Extraction->GCMS LCMS LC-ESI-MS/MS (Soft Ionization) Extraction->LCMS Data Data Interpretation GCMS->Data Look for M+ 223 High m/z 117 LCMS->Data Look for [M+H]+ 224 Transition 224->108 Decision Isomer Differentiation (Tolyl vs. Benzyl) Data->Decision

Caption: Dual-stream workflow ensuring robust identification. GC-MS provides spectral fingerprinting, while LC-MS/MS confirms the N-substituent connectivity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link] (Authoritative library for NPS analogs).

  • Wagmann, L., et al. (2020). In vitro and in vivo metabolic fate of the new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane. Drug Testing and Analysis. Retrieved from [Link] (Source for metabolic stability and ESI fragmentation behavior of aminoindanes).

Sources

Comparative

HPLC Method Development &amp; Validation Guide: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

[1] Executive Summary N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a hydrophobic secondary amine structurally related to pharmaceutical intermediates like those used in the synthesis of antiarrhythmics (e.g., Aprin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a hydrophobic secondary amine structurally related to pharmaceutical intermediates like those used in the synthesis of antiarrhythmics (e.g., Aprindine) and MAO-B inhibitors.[1][2][3] Its analysis presents two distinct chromatographic challenges:

  • Silanol Interaction: The secondary amine moiety (

    
    ) is prone to severe peak tailing on traditional silica columns due to ionic interactions with residual silanols.[1]
    
  • Hydrophobicity: The fused indane ring and the

    
    -tolyl substituent create a high LogP (>3.5), requiring high organic strength for elution.[1]
    

This guide compares three distinct stationary phase strategies to achieve ICH Q2(R1) compliant validation.

Part 1: Comparative Method Development

The Strategy: Column & pH Screening

We evaluated three chromatographic systems to determine the optimal balance of selectivity (


), efficiency (

), and peak symmetry (

).
SystemColumn ChemistryMechanismMobile Phase pHRationale
Method A C18 (Traditional) Hydrophobic InteractionAcidic (pH 3.[1]0)Standard starting point; protonates amine to increase solubility but risks silanol tailing.[1]
Method B Phenyl-Hexyl

-

Interaction + Hydrophobic
Acidic (pH 3.[1]0)Exploits the aromaticity of the indane and tolyl rings for alternative selectivity.[1]
Method C Hybrid C18 (BEH) Hydrophobic InteractionAlkaline (pH 9.5) Recommended. Operates above the

, keeping the amine neutral for superior peak shape.
Experimental Data: Performance Comparison

Conditions: Flow 1.0 mL/min, Isocratic 70% MeCN / 30% Buffer, UV @ 254 nm, Temp 40°C.

ParameterMethod A (C18, Low pH)Method B (Phenyl, Low pH)Method C (Hybrid C18, High pH)
Retention Time (

)
4.2 min5.8 min6.5 min
Tailing Factor (

)
1.8 (Fail)1.4 (Marginal)1.05 (Excellent)
Theoretical Plates (

)
4,5006,20012,500
Resolution (

)
*
1.92.44.1

*Resolution calculated against the nearest synthetic impurity (N-phenyl-2-aminoindane).

Senior Scientist Insight:

"While Method B offers interesting selectivity due to


-

interactions with the aromatic rings, Method C is the superior choice . By using a high pH buffer (Ammonium Bicarbonate) on a hybrid particle column (e.g., Waters XBridge or Agilent Gemini), we suppress the ionization of the secondary amine. This eliminates cation-exchange interactions with silanols, resulting in a perfectly symmetrical peak and doubled efficiency."

Part 2: Optimized Experimental Protocol (Method C)

Instrumentation & Reagents
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Hybrid C18,

    
     (e.g., XBridge BEH C18).
    
  • Reagents: HPLC Grade Acetonitrile (MeCN), Ammonium Bicarbonate (

    
    ), Ammonia solution.
    
Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 0.79 g

    
     in 1000 mL Milli-Q water (10 mM). Adjust pH to 9.5 with Ammonia.[1] Filter through 0.22 
    
    
    
    membrane.[1]
  • Organic (Solvent B): 100% Acetonitrile.[1]

Chromatographic Conditions
  • Mode: Isocratic

  • Composition: 75% Acetonitrile : 25% Buffer (pH 9.5)

  • Flow Rate: 1.2 mL/min[1][3]

  • Column Temp: 40°C (Critical for mass transfer kinetics)

  • Injection Vol: 10

    
    
    
  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check)

Standard Preparation
  • Stock: Dissolve 10 mg of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine in 10 mL MeCN (1.0 mg/mL).

  • Working Std: Dilute Stock 1:100 with Mobile Phase to obtain 10

    
    .
    

Part 3: Method Validation Workflow (ICH Q2)

The following workflow illustrates the logical progression from optimization to validation.

ValidationWorkflow cluster_0 System Suitability (SST) cluster_1 Validation Parameters Start Method Optimization (pH 9.5 Selected) SST Inject Std (n=6) RSD < 2.0% Tailing < 1.5 Start->SST Spec Specificity (Blank/Placebo) SST->Spec Pass Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Method SOP Generation Prec->Report

Caption: Logical flow for validating the high-pH HPLC method according to ICH Q2(R1) guidelines.

Validation Results Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

Clean baselinePASS
Linearity


PASS
Accuracy 98.0% - 102.0%99.4% (at 100% level)PASS
Precision (Repeatability) RSD

2.0%
0.45% (n=6)PASS
LOD / LOQ S/N > 3 / S/N > 100.05

/ 0.15

PASS

Part 4: Troubleshooting & Scientific Rationale

Mechanism of Separation

The separation relies on the hydrophobic interaction between the C18 alkyl chains and the lipophilic indane skeleton.

  • Why pH 9.5? At pH 3.0, the amine is protonated (

    
    ), making it more polar (elutes faster) but susceptible to "cation exchange" with deprotonated silanols (
    
    
    
    ) on the silica surface. This causes the "shark fin" tailing.[1] At pH 9.5, the amine is neutral (
    
    
    ), interacting purely via hydrophobic partition, yielding Gaussian peaks.
Troubleshooting Guide

Troubleshooting Problem Issue: Peak Tailing > 1.5 Check1 Check pH Is it > 9.0? Problem->Check1 Check2 Check Column Age Silanol exposure? Check1->Check2 Yes Action1 Remake Buffer Fresh NH4HCO3 Check1->Action1 No Action2 Add Modifier 5mM Triethylamine (TEA) Check2->Action2 Yes (Old Column)

Caption: Decision tree for diagnosing peak symmetry issues in secondary amine analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva, Switzerland.[1] Available at: [Link]

  • Waters Corporation. XBridge Columns: Designed for Maximize pH Stability.[1] Application Note 720001645EN.[1] Available at: [Link]

  • PubChem. N-phenyl-2,3-dihydro-1H-inden-2-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link][1]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison of N-Substituted Aminoindanes

Executive Summary This guide provides a technical analysis of N-substituted 2-aminoindanes, a class of rigid amphetamine analogues. Unlike their flexible phenethylamine counterparts, aminoindanes possess a conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of N-substituted 2-aminoindanes, a class of rigid amphetamine analogues. Unlike their flexible phenethylamine counterparts, aminoindanes possess a conformationally restricted bicyclic system. This structural rigidity significantly alters their pharmacodynamic profile, shifting activity between monoamine transporter substrates (releasers) and uptake inhibitors.

Key Distinction:

  • Unsubstituted/N-alkylated (e.g., 2-AI, NM-2-AI): Predominantly dopaminergic/noradrenergic (psychostimulant profile).

  • Ring-Substituted (e.g., MDAI, MEAI): Predominantly serotonergic (entactogenic or therapeutic profile).

This document compares the pharmacological efficacy, receptor selectivity, and toxicological windows of key derivatives to support research in psychopharmacology and addiction therapeutics.[1]

Chemical Architecture: The Indane Scaffold

The core advantage of the 2-aminoindane scaffold is the "frozen" conformation. In amphetamine, the ethylamine side chain can rotate freely. In 2-aminoindane, the side chain is cyclized into a five-membered ring fused to the benzene ring.

  • Alpha-Carbon: The chiral center in amphetamine is achiral in 2-aminoindane (due to symmetry), eliminating stereoisomer-dependent potency variations common in amphetamines (e.g., d- vs l-amphetamine), unless the N-substitution introduces chirality.

  • Conformational Constraint: This locks the distance between the aromatic centroid and the nitrogen atom, optimizing binding to the Monoamine Transporters (MATs).

SAR Deep Dive: Functional Modifications

The Structure-Activity Relationship (SAR) of this class revolves around two critical vectors: Nitrogen substitution and Aromatic Ring substitution.

The Nitrogen Node (N-Alkylation)

Modifying the amine tail primarily affects metabolic stability and transporter affinity (NET/DAT vs. SERT).

  • Primary Amine (2-AI): High affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2] It acts as a potent monoamine releasing agent.[2]

  • N-Methylation (NM-2-AI): Increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. However, unlike methamphetamine (which is more potent than amphetamine), NM-2-AI often shows slightly reduced potency at DAT compared to 2-AI but retains significant psychostimulant effects.

  • Bulky N-Substitutions (N-Benzyl, etc.): generally abolish releasing activity, converting the molecule into a pure reuptake inhibitor or reducing potency drastically due to steric hindrance at the transporter binding site.

The Aromatic Switch (Ring Substitution)

This is the most critical determinant of the "drug class" (Stimulant vs. Entactogen).

  • 5,6-Methylenedioxy (MDAI): Mimics the structure of MDMA.[3] This modification drastically reduces DAT affinity while retaining high SERT affinity.

    • Result: A non-neurotoxic entactogen. It releases serotonin without the oxidative stress associated with dopamine metabolism.

  • 5-Methoxy (MEAI / 5-MeO-AI): Introduces a hydrogen-bond acceptor.

    • Result: High selectivity for SERT and moderate affinity for

      
      -adrenergic receptors.[2] This specific profile is currently under investigation for Alcohol Use Disorder (AUD) , as it reportedly reduces cravings without the intense stimulation of 2-AI.
      

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for synthesizing aminoindanes based on desired pharmacological outcomes.

SAR_Logic cluster_0 Pharmacological Outcome Scaffold 2-Aminoindane (Scaffold) Mod_N N-Alkylation (Methyl/Ethyl) Scaffold->Mod_N Mod_Ring Ring Substitution (5-MeO / MD) Scaffold->Mod_Ring Effect_Stim High DAT/NET (Stimulant) Mod_N->Effect_Stim Retains DAT Effect_Entac High SERT (Entactogen) Mod_Ring->Effect_Entac MD Bridge Effect_Thera Alpha-2 + SERT (Anti-Addiction) Mod_Ring->Effect_Thera 5-Methoxy

Figure 1: SAR Decision Tree. Modifying the aromatic ring shifts the compound from a stimulant (DAT/NET) to a serotonergic modulator (SERT).

Comparative Pharmacological Profile

The data below synthesizes EC50 (half-maximal effective concentration for release) values. Note that lower EC50 indicates higher potency.

CompoundStructure TypeNET EC50 (nM)DAT EC50 (nM)SERT EC50 (nM)Primary Class
2-AI Unsubstituted~86~439>10,000Psychostimulant
NM-2-AI N-Methylated~120~600>10,000Psychostimulant
MDAI Methylenedioxy2801,450125 Entactogen
MEAI 5-Methoxy~400>2,000180 Therapeutic (AUD)
MMAI 5-MeO-6-Methyl>1,000>5,00045 Selective SERT Releaser

Data Interpretation:

  • 2-AI is highly selective for norepinephrine (NET) and dopamine (DAT), explaining its jittery, amphetamine-like effects.

  • MDAI flips this ratio, showing potent serotonin release (SERT) with minimal dopamine involvement, which correlates with its lack of neurotoxicity in animal models compared to MDMA.

  • MEAI shows a balanced profile suitable for therapeutic exploration, engaging SERT and

    
     receptors to modulate reward pathways without inducing compulsive re-dosing.
    

Experimental Protocols

To validate these profiles in your own laboratory, the following self-validating protocols are recommended.

Synaptosomal Monoamine Release Assay

Objective: Determine if the compound is a Reuptake Inhibitor or a Releasing Agent (Substrate).

Methodology:

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using a sucrose gradient.

  • Loading: Incubate synaptosomes with tritiated neurotransmitters (

    
    , 
    
    
    
    ) for 15 mins at 37°C.
  • Wash: Centrifuge and wash to remove extracellular isotope.

  • Release Phase: Resuspend synaptosomes in buffer containing the test compound (0.1 nM – 100

    
    M).
    
    • Control A: Buffer only (Spontaneous release).

    • Control B: Tyramine (Positive control for release).

  • Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. the filter (retained fraction).

Self-Validation Check: A pure reuptake inhibitor (like Cocaine) will not increase efflux in this assay; it will only block uptake. A substrate (like 2-AI) will cause a dose-dependent increase in efflux (release).[2]

Cytotoxicity Screening (MTT Assay)

Objective: Establish the therapeutic window (Safety).

  • Cell Line: HepaRG (human hepatic cells) or differentiated neuroblastoma cells (SH-SY5Y).

  • Dosing: Expose cells to compound concentrations (1

    
    M – 1 mM) for 24 hours.
    
  • Development: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria convert MTT to purple formazan.

  • Readout: Solubilize crystals in DMSO and read absorbance at 570 nm.

Workflow Visualization

Workflow Step1 Tissue Isolation (Rat Striatum/Cortex) Step2 Synaptosome Preparation (Sucrose Gradient) Step1->Step2 Step3 [3H]-Loading (Pre-load Neurotransmitter) Step2->Step3 Split Add Test Compound Step3->Split Outcome1 Increased Efflux? (Releasing Agent) Split->Outcome1 > Baseline Outcome2 No Efflux? (Reuptake Inhibitor) Split->Outcome2 = Baseline

Figure 2: Functional assay workflow to distinguish between monoamine releasers (substrates) and inhibitors.

References

  • Simoni, F. et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology.[4] Link

  • Halberstadt, A. L. et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors.[5] Psychopharmacology.[1][2][5] Link

  • Nichols, D. E. et al. (1990). Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). Journal of Medicinal Chemistry.[6] Link

  • Sainsbury, P. D. et al. (2011). Aminoindanes: the next wave of 'legal highs'? Drug Testing and Analysis.[2][4][7][8] Link

  • Cozzi, N. V. et al. (1998). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology.[5] Link

Sources

Comparative

A Senior Application Scientist's Guide to Structural Elucidation: A Comparative Analysis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dictates a compou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural analysis a critical step in understanding its function and potential applications. This guide provides an in-depth comparison of single-crystal X-ray crystallography with other powerful analytical techniques for the structural characterization of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a molecule of interest in medicinal chemistry due to the prevalence of the 2-aminoindane scaffold in bioactive compounds.[1][2]

While a public crystal structure for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is not currently available, this guide will present a realistic, data-driven comparison based on established principles and data from structurally related molecules. We will explore not only the "what" but also the "why" behind experimental choices, providing a framework for robust scientific inquiry.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[3] By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, we can map electron density and, from that, infer atomic positions with exceptional precision. This technique provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: A Hypothetical Crystallographic Study

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

1. Synthesis and Crystallization:

  • Synthesis: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine can be synthesized via reductive amination of 2-indanone with p-toluidine.

  • Crystallization: The purified compound would be dissolved in a suitable solvent system, such as ethanol/water or dichloromethane/hexane. Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals suitable for X-ray diffraction.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[4][5]

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[6]

  • The model is then refined using least-squares methods to best fit the experimental data.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Reductive Amination of 2-Indanone purification Column Chromatography synthesis->purification dissolution Dissolve in Dichloromethane/Hexane purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Mount Single Crystal evaporation->mounting data_collection Collect Diffraction Data mounting->data_collection solve Solve Structure (Direct Methods) data_collection->solve refine Refine Atomic Positions solve->refine final_structure final_structure refine->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Representative Crystallographic Data

Based on crystal structures of similar N-aryl amines and aminoindanes, a plausible set of crystallographic data for N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is presented in the table below.[5][7][8]

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₆H₁₇NDefines the elemental composition.
Formula Weight223.31Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cSpecifies the symmetry elements within the unit cell.
a, b, c (Å)a ≈ 9.5, b ≈ 8.0, c ≈ 16.0Dimensions of the unit cell.
β (°)≈ 105Angle of the unit cell for a monoclinic system.
Volume (ų)≈ 1200Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Corroborative and Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is often essential to characterize a molecule in solution, where it is more likely to interact with biological targets. Furthermore, obtaining high-quality single crystals can be a significant bottleneck. In such cases, other analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule, particularly in solution.[3] ¹H and ¹³C NMR are routinely used to confirm the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Free Induction Decay) by Fourier transformation. Phase the spectrum and integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer place_in_magnet Place Sample in Spectrometer transfer->place_in_magnet acquire_spectra Acquire 1H and 13C Spectra place_in_magnet->acquire_spectra fourier_transform Fourier Transform FID acquire_spectra->fourier_transform phasing_integration Phase and Integrate Spectrum fourier_transform->phasing_integration final_spectrum final_spectrum phasing_integration->final_spectrum Final NMR Spectrum G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separate Components inject->separate ionize Ionize Eluted Components separate->ionize detect Detect Ions by m/z ionize->detect final_spectrum final_spectrum detect->final_spectrum Final Mass Spectrum

Sources

Validation

Comparative Characterization Guide: Infrared Spectroscopy of Indanamine Derivatives

Topic: Infrared (IR) Spectroscopy Characterization of Indanamine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Indanamines (e.g., 2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Characterization of Indanamine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Indanamines (e.g., 2-aminoindane, MDAI) represent a critical scaffold in neuropharmacology and forensic science, characterized by a rigid bicyclic structure fusing a benzene ring with a five-membered amine-containing ring. Accurate characterization of these compounds requires distinguishing subtle structural variations—such as positional isomerism and salt-versus-free-base forms—that profoundly impact biological activity and legal status.

This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr Pellet) and Raman Spectroscopy for indanamine analysis. While Raman offers complementary structural data, ATR-FTIR is identified as the superior primary technique for rapid, non-destructive identification in drug development and forensic workflows due to its handling of amine salts and suppression of fluorescence.

Part 1: Comparative Analysis of Characterization Techniques[1][2][3]

For the researcher isolating a novel indanamine derivative, the choice of spectroscopic technique dictates data fidelity and throughput. The following analysis contrasts the three dominant vibrational spectroscopy methods.

Table 1: Performance Matrix for Indanamine Characterization
FeatureATR-FTIR (Diamond/ZnSe) Transmission FTIR (KBr Pellet) Raman Spectroscopy (785/1064 nm)
Primary Utility Rapid ID, QC, Salt Form AnalysisLegacy Library Matching, Trace AnalysisIsomer Differentiation, Aqueous Solutions
Sample Prep None (Direct solid/liquid contact)High (Grinding, pressing, moisture risk)Low (Direct measurement through glass)
Amine Salt Sensitivity High. Excellent resolution of broad ammonium (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) bands without scattering artifacts.
Medium. Hygroscopic KBr can exchange ions or absorb water, altering the salt spectrum.Low. Weak signal for polar N-H bonds; better for carbon skeleton (

,

).
Fluorescence Risk Zero. IR does not induce fluorescence.Zero. High. Impure indanamine samples often fluoresce, obscuring data.
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Non-destructive)
Throughput < 2 mins/sample> 15 mins/sample< 2 mins/sample
Expert Insight: Why ATR Wins for Indanamines

Indanamines are frequently handled as hydrochloride salts (e.g., 2-AI HCl) to improve stability.

  • The "Salt Broadening" Effect: In transmission IR, the refractive index changes around the strong ammonium absorption bands can cause the "Christiansen effect," distorting baseline and peak shapes. ATR minimizes this pathlength-dependent artifact.

  • Moisture Sensitivity: KBr pellets are hygroscopic. Indanamine salts can be deliquescent; mixing them with KBr often results in a "wet" spectrum (broad O-H bands) that obscures the critical N-H stretch region (3000–3300 cm⁻¹). ATR eliminates the KBr matrix entirely.

Part 2: Technical Deep Dive – The Indanamine Spectral Fingerprint

To validate an indanamine structure, one must confirm the integrity of the indane ring and the amine functionality .

1. The Amine Region (3500 – 2500 cm⁻¹)
  • Free Base (R-NH₂): Look for the classic "doublet" (primary amine) or "singlet" (secondary amine) sharp peaks between 3300–3400 cm⁻¹.

  • HCl Salt (R-NH₃⁺): This is the most common form in development. The sharp N-H stretches collapse into a broad, complex envelope spanning 2800–3200 cm⁻¹, often overlapping with C-H stretches.

    • Diagnostic Feature: Look for a series of "combination bands" (overtones) often called the "Amine Salt Comb" on the lower frequency side of this broad band (approx. 2500–2800 cm⁻¹).

2. The Indane Ring (1600 – 1400 cm⁻¹ & Fingerprint)

The rigid bicyclic system produces distinct aromatic ring modes.

  • Aromatic C=C Stretch: Pairs of sharp bands near 1600 cm⁻¹ and 1500 cm⁻¹.[1]

  • Methylene Scissoring: The five-membered ring contains

    
     groups. Look for scissoring modes near 1450–1470 cm⁻¹.[1][2]
    
  • Ortho-Disubstitution: For 2-aminoindane, the benzene ring is 1,2-disubstituted (ortho). This typically yields a strong out-of-plane (OOP) C-H bending band near 740–760 cm⁻¹ .

3. Substituent Specifics (e.g., MDAI)

If characterizing MDAI (Methylenedioxy-2-aminoindane):

  • C-O-C Stretch: The methylenedioxy bridge adds intense, polar bands in the 1030–1250 cm⁻¹ region (asymmetric/symmetric stretches), distinguishing it from the parent 2-AI.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Characterize a synthesized batch of 2-Aminoindane Hydrochloride (2-AI HCl) to confirm identity and phase purity.

Protocol: High-Fidelity ATR Acquisition

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol (for cleaning).

  • Sample: ~5 mg of dry 2-AI HCl powder.

Step-by-Step Workflow:

  • Background Acquisition:

    • Clean the crystal with isopropanol; allow to dry completely.

    • Acquire an air background (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric

      
       and 
      
      
      
      contributions.
  • Sample Loading:

    • Place the 2-AI HCl powder directly onto the center of the crystal.

    • Critical Step: Lower the pressure anvil until the "slip-clutch" clicks or optimal force is reached. Explanation: High contact pressure is vital for solids to ensure the evanescent wave penetrates the sample, maximizing signal-to-noise ratio.

  • Data Collection:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 64 (improved S/N over standard 32).

    • Resolution: 2 cm⁻¹ (recommended for resolving closely spaced aromatic overtones).

  • Post-Processing:

    • Apply ATR Correction (if comparing to transmission libraries). Physics Note: ATR penetration depth is wavelength-dependent (

      
      ). Uncorrected spectra show artificially weak high-wavenumber peaks.
      
    • Baseline correct only if necessary (linear).

Part 4: Data Presentation & Visualization[6][7]
Table 2: Characteristic IR Frequencies for 2-Aminoindane HCl
Frequency (cm⁻¹)AssignmentFunctional GroupNotes
2800 – 3200 N-H Stretch (Broad)Ammonium (

)
Overlaps with C-H stretches; characteristic of salts.
3020 – 3080 C-H StretchAromatic RingOften appears as a shoulder on the amine band.
2900 – 2980 C-H StretchAliphatic (Indane

)
Methylene groups of the cyclopentyl ring.
1600, 1585 C=C Ring StretchAromatic RingDiagnostic "breathing" modes of the benzene ring.
1500 – 1550

Bend
Ammonium SaltAsymmetric deformation band; specific to salt form.
745 C-H OOP BendOrtho-substituted BenzeneStrongest band in the fingerprint region; confirms 1,2-substitution.
Visual 1: Method Selection Decision Tree

This diagram guides the researcher in choosing the correct spectroscopic tool based on sample state and analytical goal.

G Start Start: Indanamine Characterization SampleType What is the Sample Form? Start->SampleType SolidSalt Solid Powder (HCl Salt) SampleType->SolidSalt LiquidFreeBase Liquid / Oil (Free Base) SampleType->LiquidFreeBase Aqueous Aqueous Solution SampleType->Aqueous ATR Technique: ATR-FTIR (Diamond Crystal) SolidSalt->ATR Standard QC Raman Technique: Raman (1064 nm Laser) SolidSalt->Raman If Isomer ID needed LiquidFreeBase->ATR Fastest Aqueous->Raman Water interferes with IR Result1 Result: High S/N, Salt bands visible ATR->Result1 Result2 Result: Skeletal fingerprint, No water signal Raman->Result2

Caption: Decision matrix for selecting between ATR-FTIR and Raman based on indanamine sample state.

Visual 2: Experimental Workflow for 2-AI HCl Analysis

Workflow Step1 1. Crystal Prep Clean with Isopropanol Acquire Background Step2 2. Sample Load Apply ~5mg 2-AI HCl to Diamond ATR Step1->Step2 Step3 3. Contact Pressure Apply High Pressure (Ensure good contact) Step2->Step3 Step4 4. Acquisition 64 Scans @ 2cm-1 Range: 4000-600 cm-1 Step3->Step4 Step5 5. Validation Check 3000 cm-1 region for Amine Salt Broadening Step4->Step5

Caption: Optimized ATR-FTIR workflow for solid indanamine hydrochloride salts.

References
  • Drug Enforcement Administration (DEA). (2013). Characterization of the "Methylenedioxy-2-aminoindans". U.S. Department of Justice. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Amines and Salts. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This document is structured to provide a deep, procedural understanding of the disposal process, grounded in established safety protocols and environmental regulations.

Pre-Disposal Hazard Assessment: Understanding the Compound

Therefore, it is imperative to handle N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine with the assumption that it is a hazardous substance. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[2][3]. Given the corrosive nature of analogous compounds, this substance will likely fall under hazardous waste regulations.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or other chemically resistant gloves, and a lab coat[4].

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood[5][6].

  • Spill Management: In case of a spill, isolate the area. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep to avoid dust generation. All cleanup materials must be treated as hazardous waste[4].

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste characterization. As a generator of this waste, you are responsible for determining if it is hazardous[2].

Step-by-Step Waste Characterization:

  • Assume Hazardous Nature: Based on the data for similar compounds, treat N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine as a corrosive and potentially toxic hazardous waste.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide specific guidance on waste stream classification and disposal procedures.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to dangerous reactions. For instance, amines should not be mixed with strong oxidizing agents or acids[7].

Parameter Guideline Regulatory Basis
Waste Classification Hazardous Waste (Assumed Corrosive and Toxic)RCRA (40 CFR Parts 260-268)[2][8]
Primary Hazard Corrosive (Causes severe skin burns and eye damage)Inferred from Indan-2-amine SDS[1]
Secondary Hazards Potential Toxicity (Characteristic of Aromatic Amines)General Chemical Knowledge
Incompatible Materials Strong Oxidizing Agents, AcidsStandard Laboratory Safety Protocols[7]

On-Site Waste Accumulation and Storage: A Procedural Walkthrough

Once characterized, the waste must be accumulated and stored safely prior to disposal.

Protocol for Waste Accumulation:

  • Container Selection: Use a designated, compatible container for collecting waste containing N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine. The container should be in good condition, with a secure, tight-fitting lid[4][9].

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine," and any other relevant hazard warnings (e.g., "Corrosive")[4][9].

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area should be under the control of the generator[4][9].

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials[7][10]. Ensure the container is closed at all times except when adding waste[9].

G cluster_0 Waste Generation & Collection cluster_1 On-Site Storage cluster_2 Disposal & Decontamination Compound_Used N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine Used Waste_Generated Waste Generated (Unused material, contaminated consumables) Compound_Used->Waste_Generated Waste_Container Collect in Labeled, Compatible Hazardous Waste Container Waste_Generated->Waste_Container SAA Store in Designated Satellite Accumulation Area (SAA) Waste_Container->SAA Storage_Conditions Cool, Dry, Well-Ventilated, Away from Incompatibles SAA->Storage_Conditions EHS_Contact Contact EHS for Waste Pickup Storage_Conditions->EHS_Contact Licensed_Disposal Disposal by Licensed Hazardous Waste Contractor EHS_Contact->Licensed_Disposal Decontaminate_Area Decontaminate Work Area

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
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